molecular formula C4H3IN2O B183912 5-Iodopyrimidin-2-ol CAS No. 79387-69-2

5-Iodopyrimidin-2-ol

Cat. No.: B183912
CAS No.: 79387-69-2
M. Wt: 221.98 g/mol
InChI Key: PVHCYDBPRLPQMP-UHFFFAOYSA-N
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Description

5-Iodopyrimidin-2-ol is a useful research compound. Its molecular formula is C4H3IN2O and its molecular weight is 221.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 754229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHCYDBPRLPQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474784
Record name 5-iodopyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79387-69-2
Record name 79387-69-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-iodopyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Iodopyrimidin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 5-Iodopyrimidin-2-ol, a key intermediate in the development of various therapeutic agents. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a crucial building block in medicinal chemistry due to the versatile reactivity of the iodo group, which allows for a variety of coupling reactions to introduce molecular complexity. The pyrimidin-2-ol core is also a common scaffold in biologically active molecules. This guide outlines the most effective and commonly employed synthetic strategies for the preparation of this important compound.

Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of this compound:

  • Direct Iodination of Pyrimidin-2-ol: This is the most straightforward approach, involving the direct electrophilic iodination of the pyrimidin-2-ol starting material at the C5 position.

  • Diazotization of 2-Amino-5-iodopyrimidine: This alternative two-step route involves the initial synthesis of 2-amino-5-iodopyrimidine followed by the conversion of the amino group to a hydroxyl group via a diazotization reaction.

The following sections provide detailed experimental protocols and data for these methods.

Direct Iodination of Pyrimidin-2-ol

The direct iodination of pyrimidin-2-ol offers a concise route to the target molecule. Several iodinating systems can be employed for this transformation.

Method 1: Iodination using Iodine and Silver Nitrate

This method presents an environmentally friendly approach to iodination, utilizing a combination of molecular iodine and silver nitrate under solvent-free mechanochemical conditions. This method has been shown to be effective for the C5 iodination of pyrimidine derivatives.[1][2]

Experimental Protocol:

  • In a mortar, combine pyrimidin-2-ol (1.0 mmol), iodine (1.2 mmol), and silver nitrate (0.5 mmol).

  • Grind the mixture using a pestle for 20-30 minutes at room temperature. A few drops of acetonitrile can be added to facilitate grinding.[2]

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered.

  • The solid residue is washed with methanol.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Quantitative Data:

Starting MaterialIodinating AgentPromoterSolventReaction TimeYield (%)Reference
Pyrimidin-2-olIodine (I₂)Silver Nitrate (AgNO₃)Solvent-free (mechanochemical)20-30 min70-98 (expected)[1][2]

Reaction Pathway:

Caption: Direct iodination of pyrimidin-2-ol using iodine and silver nitrate.

Method 2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a powerful iodinating agent, particularly for electron-rich and some deactivated aromatic systems. The reactivity of NIS can be enhanced by the use of a strong acid catalyst such as sulfuric acid.[3]

Experimental Protocol:

  • To a stirred solution of pyrimidin-2-ol (1.0 mmol) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add N-iodosuccinimide (1.1 mmol).

  • If required for less reactive substrates, the reaction can be catalyzed by the addition of a strong acid like sulfuric acid, typically at a controlled temperature (e.g., 0-25 °C).

  • The reaction is monitored by TLC for the consumption of the starting material.

  • Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Quantitative Data:

Starting MaterialIodinating AgentCatalystSolventReaction TimeYield (%)Reference
Pyrimidin-2-olN-Iodosuccinimide (NIS)Sulfuric Acid (optional)AcetonitrileVariesModerate to High[3]

Reaction Pathway:

Caption: Iodination of pyrimidin-2-ol using N-Iodosuccinimide.

Diazotization of 2-Amino-5-iodopyrimidine

This two-step approach provides an alternative route to this compound. The first step involves the synthesis of 2-amino-5-iodopyrimidine, which is then converted to the desired product via a diazotization reaction.

Step 1: Synthesis of 2-Amino-5-iodopyrimidine

The synthesis of 2-amino-5-iodopyrimidine can be achieved through the direct iodination of 2-aminopyrimidine.

Experimental Protocol:

  • Dissolve 2-aminopyrimidine in an aqueous medium.

  • To this solution, add iodine in a controlled manner.

  • An oxidizing agent, such as hydrogen peroxide, is often used to facilitate the iodination.

  • The reaction parameters, including temperature and reagent ratios, are carefully controlled to ensure high regioselectivity at the 5-position.

  • The product, 2-amino-5-iodopyrimidine, is then isolated and purified.

Step 2: Diazotization of 2-Amino-5-iodopyrimidine

The conversion of the amino group to a hydroxyl group is a classic transformation achieved through diazotization followed by hydrolysis.

Experimental Protocol:

  • 2-Amino-5-iodopyrimidine (1.0 mmol) is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 mmol) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

  • The reaction mixture is then gently warmed to room temperature and may be heated further (e.g., to 50-100 °C) to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.

  • The progress of the reaction is monitored by the evolution of nitrogen gas.

  • After cooling, the product is isolated by filtration or extraction with an organic solvent.

  • Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialReagentsSolventReaction Temperature (°C)Yield (%)
2-Amino-5-iodopyrimidine1. NaNO₂ 2. H₂O, H⁺Aqueous Acid0-5 then warmingModerate

Reaction Pathway:

G cluster_step1 Diazotization cluster_step2 Hydrolysis amino_iodopyrimidine 2-Amino-5-iodopyrimidine diazonium_salt 5-Iodopyrimidine-2-diazonium Salt amino_iodopyrimidine->diazonium_salt NaNO₂, H⁺, 0-5 °C iodo_pyrimidin_2_ol This compound diazonium_salt->iodo_pyrimidin_2_ol H₂O, Δ

Caption: Synthesis via diazotization of 2-amino-5-iodopyrimidine.

Conclusion

The synthesis of this compound can be effectively achieved through either direct iodination of pyrimidin-2-ol or a two-step sequence involving the diazotization of 2-amino-5-iodopyrimidine. The choice of method will depend on the availability of starting materials, desired scale, and consideration of factors such as reaction efficiency and environmental impact. The direct iodination approach, particularly the mechanochemical method, offers a green and efficient route, while the diazotization pathway provides a reliable alternative. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Iodopyrimidin-2-ol is limited in publicly accessible literature. The information presented in this guide is substantially based on the known properties of the parent compound, 2-hydroxypyrimidine, and the closely related 5-iodouracil. All properties of this compound should be considered theoretical or inferred and require experimental verification.

Introduction

This compound, also known as 2-hydroxy-5-iodopyrimidine, is a halogenated derivative of the pyrimidine core structure. Pyrimidines are fundamental heterocyclic aromatic compounds that form the basis of two of the nucleobases in DNA and RNA: cytosine, thymine, and uracil. The introduction of a hydroxyl group and an iodine atom to the pyrimidine ring is expected to confer unique chemical properties, making it a potentially valuable building block in medicinal chemistry and drug discovery. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a leaving group after activation, while the iodine atom can be utilized in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, a common strategy in the synthesis of complex organic molecules.

This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and reactivity of this compound, drawing on data from analogous compounds to offer a predictive profile for researchers.

Chemical Properties

The chemical properties of this compound are anticipated to be influenced by both the pyrimidine ring and its substituents. The following tables summarize the known properties of 2-hydroxypyrimidine and 5-iodouracil, which serve as a basis for the estimated properties of this compound.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted)2-Hydroxypyrimidine[1]5-Iodouracil[2][3]
IUPAC Name This compoundPyrimidin-2-ol5-Iodopyrimidine-2,4(1H,3H)-dione[3]
Synonyms 2-Hydroxy-5-iodopyrimidine2(1H)-Pyrimidinone2,4-Dihydroxy-5-iodopyrimidine[3]
CAS Number Not Available557-01-7696-07-1[3]
Molecular Formula C₄H₃IN₂OC₄H₄N₂OC₄H₃IN₂O₂[2][3]
Molecular Weight 221.98 g/mol 96.09 g/mol 237.98 g/mol [3]
Appearance Predicted to be a solidWhite to off-white crystalline solid[1]Solid
Melting Point Predicted to be >200 °C (with decomposition)178-182 °C274-276 °C (decomposes)[4]
Boiling Point Not AvailableNot AvailableNot Available
Solubility Predicted to be sparingly soluble in water and soluble in polar organic solvents.Soluble in water[1]Sparingly soluble in water
pKa Not AvailableNot AvailableNot Available

Chemical Structure and Tautomerism

A critical aspect of the structure of 2-hydroxypyrimidines is the existence of lactam-lactim tautomerism. The "2-hydroxy" (enol or lactim) form can exist in equilibrium with the "2-oxo" (keto or lactam) form, 5-iodo-1H-pyrimidin-2-one. For the parent 2-hydroxypyrimidine, the equilibrium generally favors the lactam form, particularly in the solid state and in polar solvents. This preference is due to the greater stability of the amide group in the lactam tautomer. It is highly probable that this compound also exhibits this tautomerism, with the lactam form being the predominant species under most conditions.

Caption: Lactam-lactim tautomerism of this compound.

Note: The images in the diagram are placeholders and would ideally be replaced with the actual chemical structures of the two tautomers.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process: first, the synthesis of the 2-hydroxypyrimidine core, followed by regioselective iodination at the 5-position.

synthesis_workflow start Starting Materials (e.g., Urea and a 1,3-dicarbonyl compound) step1 Step 1: Cyclocondensation Formation of 2-Hydroxypyrimidine start->step1 intermediate 2-Hydroxypyrimidine step1->intermediate step2 Step 2: Iodination Introduction of Iodine at C5 intermediate->step2 product This compound step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Proposed synthetic workflow for this compound.

4.1.1. Step 1: Synthesis of 2-Hydroxypyrimidine (General Protocol)

A common method for the synthesis of the 2-hydroxypyrimidine core involves the condensation of urea with a suitable 1,3-dicarbonyl compound or its equivalent under basic or acidic conditions.[1]

  • Materials:

    • Urea

    • 1,3-Dicarbonyl compound (e.g., malondialdehyde or its synthetic equivalent)

    • Base (e.g., sodium ethoxide in ethanol) or Acid (e.g., hydrochloric acid)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound and a stoichiometric amount of urea in ethanol.

    • If using a base, add a solution of sodium ethoxide in ethanol to the mixture. If using an acid, the reaction may be performed in an acidic medium.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with an appropriate acid or base.

    • The product, 2-hydroxypyrimidine, may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water).

4.1.2. Step 2: Iodination of 2-Hydroxypyrimidine (General Protocol)

The iodination of the pyrimidine ring at the 5-position can be achieved using an electrophilic iodinating agent. A variety of reagents and conditions have been reported for the iodination of uracil and other pyrimidines.[5][6]

  • Materials:

    • 2-Hydroxypyrimidine

    • Iodinating agent (e.g., Iodine (I₂), N-Iodosuccinimide (NIS))

    • Oxidizing agent or catalyst (e.g., nitric acid, silver nitrate)[5]

    • Solvent (e.g., acetic acid, water, or solvent-free conditions)[5]

  • Procedure (Example using I₂ and an oxidizing agent):

    • Dissolve or suspend 2-hydroxypyrimidine in a suitable solvent like acetic acid.

    • Add a stoichiometric amount of molecular iodine (I₂) to the mixture.

    • Slowly add an oxidizing agent (e.g., nitric acid) to generate the electrophilic iodine species in situ.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

    • The product, this compound, may precipitate and can be collected by filtration.

    • Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups.

  • The Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which influences the reactivity of its substituents.

  • The Hydroxyl/Oxo Group: In its lactim form, the hydroxyl group is weakly acidic and can be deprotonated. In its more stable lactam form, the N-H proton is acidic, and the exocyclic oxygen is nucleophilic. The amide functionality can also undergo various chemical transformations.

  • The Iodine Atom: The iodine atom at the 5-position is the most versatile handle for synthetic modifications. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring, making this compound a potentially highly valuable intermediate for the synthesis of libraries of compounds for screening in drug discovery programs. Its structural similarity to nucleobases suggests potential applications in the development of antiviral, anticancer, and other therapeutic agents.

Conclusion

While direct experimental data on this compound is scarce, a comprehensive understanding of its chemical properties, structure, and reactivity can be inferred from its parent compound, 2-hydroxypyrimidine, and other related pyrimidine derivatives. The presence of both a hydroxyl/oxo group and a versatile iodine atom on the pyrimidine core suggests that this molecule holds significant potential as a building block for the synthesis of complex, biologically active molecules. Further experimental investigation into the synthesis and characterization of this compound is warranted to fully explore its utility in chemical research and drug development.

References

Spectroscopic Profile of 5-Iodopyrimidin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Iodopyrimidin-2-ol. Due to the limited availability of published experimental data at the time of this report, the following sections present predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of NMR, IR, and Mass Spectrometry. This guide also outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of pyrimidine derivatives and iodo-substituted aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1HN-H
~8.5 - 8.7Singlet1HC4-H
~8.3 - 8.5Singlet1HC6-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~160 - 165C2 (C=O)
~155 - 160C4
~150 - 155C6
~70 - 75C5 (C-I)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadN-H stretch
1700 - 1650StrongC=O stretch (amide)
1640 - 1580MediumC=N stretch
1580 - 1400Medium-StrongAromatic C=C stretch
1200 - 1000MediumC-N stretch
600 - 500MediumC-I stretch
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
222[M]⁺ (Molecular Ion)
127[I]⁺
95[M-I]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_State Solid Sample (for IR/MS) Sample->Solid_State NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_State->IR MS Mass Spectrometry Solid_State->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Transmittance/Absorbance IR->IR_Data MS_Data Ion Detection & m/z Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Purity Purity Assessment Structure->Purity Confirmation Compound Confirmation Purity->Confirmation

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Iodopyrimidin-2-ol

Pyrimidine scaffolds are integral to numerous biologically active molecules, including anticancer and antiviral agents. The introduction of a halogen atom, such as iodine, can significantly modulate the compound's physicochemical and pharmacological properties. This compound, with its iodine substitution, is a subject of interest for its potential as a building block in the synthesis of novel therapeutic agents. The characterization of its solubility and stability is a critical first step in the drug development pipeline.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Solubility is typically assessed under both kinetic and thermodynamic conditions.

Theoretical Considerations

The solubility of this compound is expected to be influenced by its crystalline structure, the presence of the polar hydroxyl group, and the lipophilic iodine atom. It is anticipated to exhibit limited solubility in aqueous media and higher solubility in organic solvents. Factors such as pH and the presence of co-solvents will likely have a significant impact on its solubility profile.

Experimental Protocols

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[1][2]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a known volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a microtiter plate. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a specified period, typically 1 to 2 hours.[3]

  • Analysis: Determine the concentration of the dissolved compound using a plate reader-based method, such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration to remove any precipitate.[1][4]

Thermodynamic solubility represents the equilibrium solubility of a compound and is considered the gold standard.[3][5]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][5]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound

Solvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Method
PBS (7.4)25Data not availableKinetic
PBS (7.4)25Data not availableThermodynamic
Simulated Gastric Fluid (pH 1.2)37Data not availableThermodynamic
Simulated Intestinal Fluid (pH 6.8)37Data not availableThermodynamic
Water25Data not availableThermodynamic
Methanol25Data not availableThermodynamic
Ethanol25Data not availableThermodynamic
Acetonitrile25Data not availableThermodynamic
DMSO25Data not availableThermodynamic

Note: The table is populated with "Data not available" as specific experimental values for this compound are not found in the public domain. This table serves as a template for data presentation.

Stability Assessment

Stability testing is crucial to determine the intrinsic stability of a drug substance and to identify potential degradation products.[7][8][9] These studies are typically performed under forced degradation conditions and according to the International Council for Harmonisation (ICH) guidelines.[10]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the API to conditions more severe than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods.[11][12][13]

Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

ICH Stability Testing

Long-term stability studies are performed under controlled storage conditions to establish the retest period for the drug substance.[7][8][9]

Protocol:

  • Batch Selection: Use at least three primary batches of this compound for the study.[10]

  • Storage Conditions: Store the samples under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, perform a suite of tests including appearance, assay, and purity (related substances).

Data Presentation

Stability data should be tabulated to show the change in critical quality attributes over time and under different storage conditions.

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationAssay (%)Major Degradants (%)
0.1 M HCl, 60°C24 hData not availableData not available
0.1 M NaOH, 60°C24 hData not availableData not available
3% H₂O₂, RT24 hData not availableData not available
Heat (80°C, solid)48 hData not availableData not available
Photolytic (ICH Q1B)-Data not availableData not available

Note: This table is a template. Specific data for this compound is not publicly available.

Table 3: Hypothetical Long-Term Stability Data for this compound at 25°C/60% RH

Time (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white solidData not availableData not available
3No changeData not availableData not available
6No changeData not availableData not available
12No changeData not availableData not available
24No changeData not availableData not available
36No changeData not availableData not available

Note: This table is a template. Specific data for this compound is not publicly available.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of a pharmaceutical compound like this compound.

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM Stock in DMSO B Add to PBS (pH 7.4) in Microtiter Plate A->B C Incubate with Shaking (1-2 hours) B->C D Analyze by Nephelometry or UV-Vis after Filtration C->D E Calculate Kinetic Solubility D->E

Caption: Workflow for Kinetic Solubility Determination.

G cluster_1 Thermodynamic Solubility Workflow F Add Excess Solid to Solvent/Buffer G Shake to Equilibrate (24-48 hours) F->G H Separate Solid (Centrifuge/Filter) G->H I Quantify Supernatant/Filtrate by HPLC-UV H->I J Determine Thermodynamic Solubility I->J G cluster_2 Forced Degradation Workflow K Prepare Solutions of This compound L Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) K->L M Analyze by Stability-Indicating HPLC-UV/MS L->M N Identify Degradation Pathways and Products M->N

References

The Dawn of the Ring: An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine and its derivatives, from the initial isolation of related compounds to the elucidation of their central role in biochemistry and medicine. We will detail the seminal synthetic milestones, provide experimental protocols for foundational reactions, present key quantitative data, and visualize the critical biological pathways these molecules govern.

Early Discoveries and the Dawn of Pyrimidine Chemistry

While the pyrimidine ring system is now recognized as a cornerstone of life, its story begins not in the context of genetics, but in the burgeoning field of 19th-century organic chemistry. The first pyrimidine derivative to be isolated was alloxan, obtained by Luigi Brugnatelli in 1818 through the oxidation of uric acid.[1] However, the systematic study of this class of compounds had to wait several decades.

A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid.[2] This was achieved by condensing urea with malonic acid in the presence of phosphorus oxychloride.[2] This discovery laid the groundwork for the development of the vast class of barbiturate drugs, which would later revolutionize medicine as central nervous system depressants.[3]

The systematic investigation of the pyrimidine family truly began in 1884 with the work of Adolf Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] It was Pinner who first proposed the name "pyrimidin" in 1885.[2] Yet, the parent compound of the entire family, pyrimidine itself, remained elusive until 1900. In a landmark synthesis, Siegmund Gabriel and James Colman prepared pyrimidine by first converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water.[2]

The Unveiling of Nature's Pyrimidines: The Nucleobases

The biological significance of pyrimidines began to unfold through the pioneering work of German biochemist Albrecht Kossel. Between 1885 and 1901, Kossel and his students undertook the arduous task of chemically analyzing nucleic acids.[4] Through hydrolysis of calf thymus tissues, they successfully isolated and characterized two key pyrimidine derivatives: cytosine in 1894 (with Albert Neumann) and thymine in 1893 (also with Neumann).[2] Kossel's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1910, was fundamental in determining the chemical composition of the genetic material.[5] The third major pyrimidine nucleobase, uracil, was discovered in 1900 by Alberto Ascoli, who isolated it from the hydrolysis of yeast nuclein.

Quantitative Data of Foundational Pyrimidines

The physical properties of these early and fundamental pyrimidine compounds are crucial for their identification, purification, and handling in a laboratory setting.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Pyrimidine C₄H₄N₂80.08820 - 22123 - 124
Alloxan C₄H₂N₂O₄142.07~256 (decomposes)Sublimes
Barbituric Acid C₄H₄N₂O₃128.09~248 (decomposes)~260 (decomposes)
Uracil C₄H₄N₂O₂112.087~335 (decomposes)Decomposes
Thymine C₅H₆N₂O₂126.115316 - 317335 (decomposes)
Cytosine C₄H₅N₃O111.10320 - 325 (decomposes)Decomposes
References for data in the table:[6][7][8]

Key Experimental Protocols in Pyrimidine Synthesis

The following sections provide detailed methodologies for the landmark syntheses that defined the early history of pyrimidine chemistry.

Grimaux's Synthesis of Barbituric Acid (1879) - Modern Adaptation

While Grimaux's original 1879 publication laid the foundation, the following is a representative and reliable procedure adapted from Organic Syntheses for the condensation of urea and a malonic acid derivative. This modern version utilizes diethyl malonate and sodium ethoxide for improved yields and safety.

Reaction: Diethyl malonate + Urea → Barbituric Acid

Reagents:

  • Sodium metal, finely cut (11.5 g, 0.5 gram atom)

  • Absolute ethanol (500 cc total)

  • Diethyl malonate (80 g, 0.5 mole)

  • Urea, dry (30 g, 0.5 mole)

  • Hydrochloric acid (sp. gr. 1.18)

  • Hot water (500 cc)

  • Cold water (50 cc)

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 cc of absolute ethanol.

  • To the resulting sodium ethoxide solution, add 80 g of diethyl malonate.

  • Separately, dissolve 30 g of dry urea in 250 cc of hot (70°C) absolute ethanol.

  • Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate.

  • Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will rapidly separate.

  • After the reaction is complete, add 500 cc of hot (50°C) water to the reaction mixture.

  • Acidify the resulting solution with hydrochloric acid (approx. 45 cc) until it is acidic to litmus paper.

  • Filter the clear, hot solution and cool it in an ice bath overnight.

  • Collect the resulting white crystalline product on a Büchner funnel.

  • Wash the product with 50 cc of cold water.

  • Dry the barbituric acid in an oven at 105–110°C for three to four hours.

  • The expected yield is 46–50 g (72–78% of the theoretical amount).[8]

Grimaux_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH1 Absolute Ethanol EtOH1->NaOEt Urea Dry Urea Mixture Reaction Mixture Urea->Mixture EtOH2 Hot Absolute Ethanol EtOH2->Mixture DEM Diethyl Malonate DEM->Mixture NaOEt->Mixture Reflux Reflux at 110°C (7 hours) Mixture->Reflux Quench Add Hot Water Reflux->Quench Acidify Acidify with HCl Quench->Acidify Cool Cool in Ice Bath Acidify->Cool Filter Filter Cool->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in Oven Wash->Dry Product Barbituric Acid Dry->Product

Workflow for the synthesis of Barbituric Acid.

Pinner's Pyrimidine Synthesis (1884) - Representative Protocol

Pinner's synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. This versatile method allows for the creation of a wide variety of substituted pyrimidines.

Reaction: β-Ketoester (e.g., Ethyl Acetoacetate) + Amidine → Substituted Pyrimidinol

Reagents:

  • 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate)

  • Amidine hydrochloride

  • Sodium ethoxide (prepared from sodium in absolute ethanol)

  • Absolute ethanol (as solvent)

  • Acid for workup (e.g., Acetic acid or HCl)

General Procedure (Classical Approach):

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving an equimolar amount of sodium metal in the alcohol under anhydrous conditions.

  • To this solution, add one equivalent of the amidine hydrochloride to liberate the free amidine base.

  • Add one equivalent of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid) to precipitate the product.

  • Filter the crude product, wash with cold solvent (e.g., ethanol or water), and recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.

Pinner_Synthesis_Workflow Amidine Amidine Hydrochloride Condensation Condensation (Reflux) Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Base Base (e.g., NaOEt) in Ethanol Base->Condensation Neutralization Neutralization (Acid Workup) Condensation->Neutralization Isolation Filtration & Recrystallization Neutralization->Isolation Product Substituted Pyrimidine Isolation->Product

Generalized workflow for the Pinner Pyrimidine Synthesis.

Gabriel & Colman's Synthesis of Pyrimidine (1900)

This synthesis represents the first preparation of the parent pyrimidine ring. It is a two-step process starting from barbituric acid.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

Reaction: Barbituric Acid + Phosphorus Oxychloride (POCl₃) → 2,4,6-Trichloropyrimidine

Procedure:

  • A mixture of barbituric acid and an excess of phosphorus oxychloride (POCl₃) is heated. Often, a tertiary amine catalyst such as N,N-dimethylaniline is added.

  • The reaction mixture is refluxed at a temperature of 70-115°C for several hours.

  • After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

  • The crude 2,4,6-trichloropyrimidine is then purified, typically by vacuum distillation, to yield the intermediate product.[3]

Step 2: Reduction to Pyrimidine

Reaction: 2,4,6-Trichloropyrimidine + Zn dust → Pyrimidine

Procedure:

  • 2,4,6-Trichloropyrimidine is suspended in hot water.

  • Zinc dust is added portion-wise to the heated suspension with vigorous stirring.

  • The reduction reaction is exothermic and proceeds to completion, resulting in the dehalogenation of the pyrimidine ring.

  • After the reaction, the mixture is filtered to remove excess zinc and zinc salts.

  • The aqueous filtrate containing pyrimidine is then subjected to extraction with an organic solvent (e.g., ether).

  • The organic extracts are dried, and the solvent is evaporated. The resulting crude pyrimidine is purified by distillation to yield the final product.

Biological Significance: Pyrimidines in Cellular Pathways

The discovery of pyrimidine nucleobases was just the beginning. It is now understood that these molecules are central to life, participating in everything from genetic information storage to cellular metabolism and signaling.

De Novo Pyrimidine Biosynthesis

Cells can synthesize pyrimidine nucleotides from simple precursor molecules in a highly regulated, multi-step process known as the de novo pathway. This pathway is critical for providing the building blocks for DNA and RNA synthesis, especially in rapidly dividing cells. The process begins with the synthesis of carbamoyl phosphate and proceeds through the formation of orotate, which is then attached to a ribose-phosphate moiety to form the first pyrimidine nucleotide, Uridine Monophosphate (UMP).

DeNovo_Pyrimidine_Biosynthesis Glutamine Glutamine + 2 ATP + HCO3- CPS_II CPS II Glutamine->CPS_II Carbamoyl_P Carbamoyl Phosphate ATCase ATCase Carbamoyl_P->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Asp Carbamoyl Aspartate DHOase Dihydroorotase Carbamoyl_Asp->DHOase Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMPS1 UMPS Orotate->UMPS1 PRPP PRPP PRPP->UMPS1 OMP Orotidine 5'-Monophosphate (OMP) UMPS2 UMPS (OMP Decarboxylase) OMP->UMPS2 UMP Uridine 5'-Monophosphate (UMP) Kinase1 Kinase UMP->Kinase1 UDP UDP Kinase2 Kinase UDP->Kinase2 UTP UTP UTP->CPS_II -ve feedback CTP_Synthase CTP Synthase UTP->CTP_Synthase CTP Cytidine 5'-Triphosphate (CTP) CPS_II->Carbamoyl_P ATCase->Carbamoyl_Asp DHOase->Dihydroorotate DHODH->Orotate UMPS1->OMP UMPS2->UMP Kinase1->UDP Kinase2->UTP CTP_Synthase->CTP

De Novo Pyrimidine Biosynthesis Pathway.

Pyrimidine Derivatives as Therapeutic Agents

The structural versatility of the pyrimidine ring has made it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.

The synthetic derivatives of barbituric acid were among the first pyrimidine-based drugs. They exert their effects on the central nervous system primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel.[3] Barbiturates bind to the GABA-A receptor at a site distinct from GABA itself, increasing the duration of chloride channel opening initiated by GABA. This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a potentiation of inhibitory neurotransmission.

Barbiturate_Mechanism cluster_effect Cellular Effect Barbiturate Barbiturate GABA_Receptor GABA-A Receptor (Chloride Channel) Barbiturate->GABA_Receptor Binds to allosteric site Channel_Opening Prolonged Opening of Chloride (Cl⁻) Channel GABA_Receptor->Channel_Opening Cl_Influx Increased Influx of Cl⁻ Ions Channel_Opening->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Potentiation of Inhibitory Neurotransmission Hyperpolarization->Inhibition CNS_Depression CNS Depression Inhibition->CNS_Depression

Mechanism of action of Barbiturates on the GABA-A receptor.

5-Fluorouracil (5-FU), a synthetic analogue of uracil, is a cornerstone of cancer chemotherapy. Its mechanism of action is multifaceted. After entering the cell, 5-FU is converted into several active metabolites. The primary mechanism involves the conversion to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with the enzyme thymidylate synthase (TS), inhibiting its function. This blockade prevents the synthesis of thymidine, a crucial component of DNA, leading to "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA (as FdUTP) and RNA (as FUTP), disrupting their normal function and contributing to cytotoxicity.

FiveFU_Mechanism cluster_activation Metabolic Activation cluster_targets Cellular Targets & Effects FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP FdUTP FdUTP FiveFU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Synth RNA Synthesis FUTP->RNA_Synth Incorporation DNA_Synth DNA Synthesis FdUTP->DNA_Synth Incorporation TS_Inhibition TS Inhibition TS->TS_Inhibition RNA_Damage RNA Damage RNA_Synth->RNA_Damage DNA_Damage DNA Damage DNA_Synth->DNA_Damage Apoptosis Apoptosis TS_Inhibition->Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Multifaceted mechanism of action of 5-Fluorouracil.

Conclusion

From their initial discovery as synthetic curiosities to their identification as the fundamental components of nucleic acids and versatile therapeutic agents, the history of pyrimidine derivatives is a testament to the progress of chemical and biological sciences. The foundational syntheses of Grimaux, Pinner, and Gabriel and Colman paved the way for over a century of research that has placed pyrimidines at the center of our understanding of genetics, metabolism, and pharmacology. For today's researchers, this rich history provides a crucial context for the ongoing development of novel pyrimidine-based molecules aimed at treating a wide array of human diseases.

References

The Enigmatic Action of 5-Iodopyrimidin-2-ol: A Technical Guide to its Potential Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the potential mechanisms of action of 5-Iodopyrimidin-2-ol in biological systems. While direct experimental data on this specific molecule is limited, its structural similarity to a class of well-studied pyrimidine analogues allows for the formulation of evidence-based hypotheses regarding its biological activity. This document synthesizes findings from related compounds to provide a comprehensive overview of the likely signaling pathways and molecular interactions of this compound, offering a foundational resource for future research and drug development endeavors.

Potential as a Radiosensitizing Agent

A primary and well-documented mechanism for halogenated pyrimidines is their function as radiosensitizers in cancer therapy. Compounds structurally similar to this compound, such as 5-iododeoxyuridine (IdUrd), are known to be incorporated into the DNA of proliferating cells, substituting for thymidine.[1] This incorporation is a key step in their radiosensitizing effect. The presence of the heavier iodine atom in the DNA structure is thought to increase the absorption of ionizing radiation, leading to enhanced DNA damage and subsequent cell death in targeted cancer cells.

The proposed workflow for this mechanism is as follows:

Radiosensitization_Workflow cluster_uptake Cellular Uptake and Metabolism cluster_incorporation DNA Incorporation cluster_sensitization Radiosensitization This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Active Metabolite Active Metabolite Metabolic Activation->Active Metabolite DNA Synthesis DNA Synthesis Active Metabolite->DNA Synthesis DNA Incorporation DNA Incorporation DNA Synthesis->DNA Incorporation Enhanced DNA Damage Enhanced DNA Damage DNA Incorporation->Enhanced DNA Damage Increased Radiation Absorption Ionizing Radiation Ionizing Radiation Ionizing Radiation->Enhanced DNA Damage Cell Death Cell Death Enhanced DNA Damage->Cell Death

Caption: Proposed workflow for this compound as a radiosensitizer.

Putative Role in Apoptosis Induction

Derivatives of 3,4-dihydropyrimidin-2-ones (DHPMs), which share a core pyrimidine structure with this compound, have been demonstrated to induce apoptosis in cancer cells.[2] This suggests that this compound may also possess pro-apoptotic properties. The mechanism is believed to involve the activation of a mitochondrial-dependent cascade.[2] This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

The signaling pathway for this proposed mechanism is illustrated below:

Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c_Release Cytochrome_c_Release Mitochondrion->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mitochondrial-dependent apoptosis pathway induced by this compound.

Potential as a Kinase Inhibitor

The pyrimidine scaffold is a common feature in many kinase inhibitors.[3] For instance, certain pyrimidine-2-thione derivatives have shown potent antineoplastic activity by targeting the RAS/PI3K/Akt/JNK signaling cascades.[4] Furthermore, 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been identified as potent inhibitors of Mnk2, a kinase involved in tumorigenesis.[5] Given these precedents, it is plausible that this compound could act as an inhibitor of one or more kinases, thereby disrupting signaling pathways crucial for cancer cell proliferation and survival.

A simplified representation of a potential kinase inhibition pathway is as follows:

Kinase_Inhibition_Pathway This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Phosphorylated Substrate Phosphorylated Substrate Target Kinase->Phosphorylated Substrate Phosphorylates Substrate Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival Promotes

Caption: General schematic of kinase inhibition by this compound.

Antiviral Activity through DNA Synthesis Inhibition

The 5-iodo substitution is also found in antiviral nucleoside analogues. For example, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU) is a potent inhibitor of orthopoxvirus replication.[6] Its mechanism of action involves the inhibition of viral DNA synthesis.[6] This suggests that this compound, after appropriate metabolic activation to a nucleoside or nucleotide form, could potentially interfere with viral DNA or RNA synthesis, thereby exerting an antiviral effect.

Quantitative Data from Related Compounds

The following table summarizes quantitative data from studies on compounds structurally related to this compound. It is important to note that these values are not for this compound itself but provide a reference for the potential potency of this class of compounds.

Compound ClassTarget/AssayMeasurementValueReference
4'-thionucleosidesVaccinia and Cowpox Virus InhibitionActivity Concentration~1 µM[6]
5-nitropyrimidine-2,4-dione analogueNitric Oxide Production InhibitionIC508.6 µM[7]
5-nitropyrimidine-2,4-dione analogueiNOS Activity InhibitionIC506.2 µM[7]
Pyrimidine-2-thione derivativeMCF-7 Breast Cancer Cell CytotoxicityIC502.617 ± 1.6 µM[4]

Experimental Protocols for Key Assays

To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments cited in the literature for related compounds are provided below.

1. In Vitro Antiviral Assay (based on 4'-thioIDU studies) [6]

  • Cell Culture: Human foreskin fibroblasts (HFF) are grown in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • Virus: Vaccinia virus or cowpox virus.

  • Protocol:

    • HFF cells are seeded in 96-well plates and incubated overnight.

    • The medium is replaced with medium containing various concentrations of the test compound (e.g., this compound).

    • Cells are infected with the virus at a specified multiplicity of infection (MOI).

    • Plates are incubated for 48-72 hours until cytopathic effect (CPE) is observed in control wells.

    • Cell viability is assessed using a neutral red dye uptake assay.

    • The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces CPE by 50%.

2. Apoptosis Assay (based on DHPM studies) [2]

  • Cell Line: Prostate cancer cells (e.g., PC-3).

  • Protocol:

    • PC-3 cells are treated with the test compound at various concentrations for 24-48 hours.

    • Annexin V/Propidium Iodide (PI) Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

    • Western Blotting for Caspase Activation: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with antibodies against cleaved caspase-3 and cleaved PARP to detect activation of the caspase cascade.

3. Kinase Inhibition Assay (general protocol)

  • Enzyme: Recombinant target kinase.

  • Substrate: A specific peptide or protein substrate for the kinase.

  • Protocol:

    • The kinase reaction is set up in a buffer containing the kinase, substrate, ATP (often radiolabeled with ³²P or ³³P), and various concentrations of the inhibitor (this compound).

    • The reaction is incubated at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing).

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

This guide provides a comprehensive, albeit inferential, overview of the potential mechanisms of action of this compound. The provided data, protocols, and pathway diagrams are intended to serve as a valuable starting point for researchers aiming to elucidate the precise biological role of this intriguing molecule. Direct experimental validation is now the critical next step to confirm these hypotheses.

References

Theoretical and Computational Insights into 5-Iodopyrimidin-2-ol: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Iodopyrimidin-2-ol, a halogenated pyrimidine derivative with significant potential in medicinal chemistry and materials science. While direct computational studies on this compound are not extensively available in public literature, this document leverages data from structurally analogous compounds and outlines established computational protocols to serve as a foundational resource for researchers.

Introduction to this compound

This compound belongs to the class of pyrimidine derivatives, which are fundamental building blocks of nucleic acids and a significant scaffold in numerous pharmacologically active compounds.[1] The introduction of a halogen atom, in this case, iodine, at the 5-position of the pyrimidine ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. These modifications make this compound a compelling candidate for investigation in drug design, particularly as an antimetabolite or an inhibitor of key biological pathways.[1] Furthermore, the electronic characteristics of halogenated pyrimidines suggest potential applications in the field of non-linear optical (NLO) materials.[2][3]

This guide will delve into the synthesis, molecular structure, and a suite of computational analyses including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis to predict and understand the properties of this compound.

Synthesis and Experimental Data

Basic physicochemical data for this compound is available from commercial suppliers.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 79387-69-2[6]
Molecular Formula C4H3IN2O[6]
Molecular Weight 221.98 g/mol [6]
Appearance Brown powder[6]
Purity ≥ 97%[6]

Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic level. Density Functional Theory (DFT) is a widely used method for these studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for pyrimidine derivatives.[2][3][7][8]

Geometry Optimization and Structural Parameters

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. While specific optimized geometry for this compound is not available, Table 2 presents the crystal structure data for the closely related 5-Iodopyrimidin-2-amine, which can serve as a reasonable approximation.[9]

Table 2: Selected Crystal Structure Data for 5-Iodopyrimidin-2-amine

ParameterValue (Å or °)
Bond Lengths (Å)
I1-C52.08
N1-C21.35
C2-N31.32
N3-C41.34
C4-C51.40
C5-C61.35
C6-N11.34
**Bond Angles (°) **
C6-N1-C2117.2
N1-C2-N3127.5
C2-N3-C4116.5
N3-C4-C5123.8
C4-C5-C6116.1
C5-C6-N1118.9

Data extracted from the crystallographic information for 5-Iodopyrimidin-2-amine and should be considered as an approximation for this compound.[9]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule and can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. The calculated spectra also aid in the assignment of experimental spectral bands to specific molecular vibrations. For halogenated pyrimidines, characteristic vibrations include C-I stretching, C-H stretching, N-H stretching (in the tautomeric form), C=O stretching, and various ring deformation modes.[10][11]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a smaller gap generally indicates higher reactivity.[12][13] This analysis is crucial for understanding potential reaction mechanisms and for designing molecules with specific electronic properties, such as those desired for NLO materials.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In drug design, MEP maps are invaluable for understanding and predicting how a molecule might interact with a biological target, such as the active site of an enzyme. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For halogenated pyrimidines, NBO analysis can elucidate the nature of the carbon-halogen bond and how it influences the electronic properties of the entire molecule.[14]

Non-Linear Optical (NLO) Properties

Computational methods can predict the non-linear optical properties of molecules by calculating the polarizability (α) and the first hyperpolarizability (β). Molecules with large hyperpolarizability values are promising candidates for NLO materials, which have applications in optoelectronics and photonics. Pyrimidine derivatives with push-pull electronic systems are known to exhibit significant NLO properties.[2][3][15] The study of this compound's NLO properties could reveal its potential in this technologically important area.

Visualizations

To aid in the understanding of the theoretical concepts, the following diagrams are provided.

Caption: Molecular structure of this compound.

Computational_Workflow start Define Molecular Structure (this compound) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis (FT-IR, Raman) opt->freq elec Electronic Properties Analysis opt->elec results Data Analysis and Interpretation freq->results nbo NBO Analysis elec->nbo mep MEP Analysis elec->mep homo_lumo HOMO-LUMO Analysis elec->homo_lumo nlo NLO Property Calculation elec->nlo nbo->results mep->results homo_lumo->results nlo->results

Caption: A typical workflow for the computational analysis of this compound.

HOMO_LUMO_Gap cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO  ΔE = E_LUMO - E_HOMO (Electron Excitation) reactivity Smaller ΔE implies higher reactivity

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Potential Applications in Drug Development and Materials Science

The computational data, even from analogous compounds, strongly suggests that this compound possesses properties that make it a promising candidate for further investigation.

  • Anticancer and Antiviral Agents: Pyrimidine analogs are well-known antimetabolites that can interfere with the synthesis of nucleic acids, a process crucial for rapidly dividing cancer cells and viruses. The iodine atom can enhance binding to target enzymes and may also impart radiosensitizing properties.

  • Non-Linear Optical (NLO) Materials: The presence of a π-conjugated system in the pyrimidine ring, coupled with the electronic influence of the iodo and hydroxyl groups, suggests that this compound could exhibit significant NLO properties. Further computational and experimental studies are warranted to explore its potential in optical and photonic devices.[2][3]

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the comprehensive study of this compound. While direct experimental and computational data for this specific molecule is limited in the public domain, the methodologies and data from analogous compounds provide a robust framework for future research. The presented information serves as a valuable starting point for scientists and researchers aiming to explore the potential of this compound in drug discovery, materials science, and other areas of chemical research. The use of DFT calculations, in conjunction with experimental validation, will be crucial in unlocking the full potential of this intriguing halogenated pyrimidine.

References

In-depth Technical Guide: Physicochemical Properties of 5-Iodopyrimidin-2-ol and a Key Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry regarding the physical properties, specifically the melting and boiling points, of 5-Iodopyrimidin-2-ol. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a notable absence of published data for the physical properties of this compound. This suggests that the compound may be novel, not yet synthesized, or not extensively characterized.

In light of this, and to provide valuable comparative data for researchers in this area, this guide presents a detailed overview of the physical properties and relevant experimental protocols for a closely related and well-characterized analogue: 2-Hydroxy-5-iodopyridine . It is imperative to note the structural difference between the requested pyrimidine (a diazine with two nitrogen atoms in the aromatic ring) and the provided pyridine analogue (a monazine with one nitrogen atom).

Physicochemical Data of 2-Hydroxy-5-iodopyridine

The following table summarizes the available quantitative data for 2-Hydroxy-5-iodopyridine.

PropertyValueSource
Melting Point 192-196 °C(lit.)
Molecular Formula C₅H₄INO-
Molecular Weight 221.00 g/mol -
CAS Number 13472-79-2-

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are unavailable due to the lack of data, a standard methodology for determining the melting point of a solid organic compound is provided below. This protocol is broadly applicable and represents a fundamental technique in chemical characterization.

Melting Point Determination via Capillary Method

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of the compound

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 20 °C below the expected melting point (if known). For an unknown substance, a rapid preliminary heating can be performed to estimate the melting range.

    • Heat the sample at a rate of 1-2 °C per minute when approaching the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Reporting:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a compound's melting point, a crucial step in its physicochemical characterization.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Data Reporting A Dry Compound B Pulverize (if necessary) A->B C Tamp Capillary into Sample B->C D Pack Sample C->D E Place in Apparatus D->E F Heat at Controlled Rate (1-2 °C/min) E->F G Observe and Record Initial Melting Temp. F->G H Observe and Record Final Melting Temp. G->H I Report Melting Point Range H->I

General workflow for melting point determination.

Potential Therapeutic Applications of 5-Iodopyrimidin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopyrimidin-2-ol is a halogenated pyrimidine derivative that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. While direct therapeutic applications of this compound are not extensively documented, the pyrimidine scaffold is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates. This technical guide explores the potential therapeutic applications of this compound by examining the biological activities of structurally related pyrimidine derivatives. This document details its synthetic utility, potential pharmacological targets, relevant signaling pathways, and provides representative experimental protocols for the synthesis and biological evaluation of its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging the unique chemical properties of this compound for the discovery of next-generation therapeutics.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. The synthetic tractability of the pyrimidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Halogenated pyrimidines, in particular, have been investigated as radiosensitizers in cancer therapy and as antiviral agents.[3][4] this compound, with its reactive iodine atom, presents a valuable synthon for the generation of diverse libraries of pyrimidine derivatives with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Synthetic Utility of this compound

This compound serves as a key intermediate in the synthesis of a variety of substituted pyrimidines. The iodine atom at the 5-position is amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkyl groups. The hydroxyl group at the 2-position can also be functionalized or converted to other leaving groups to enable further diversification.

General Synthetic Protocol for Derivatization

A general scheme for the derivatization of a pyrimidine scaffold, which can be adapted for this compound, involves nucleophilic substitution reactions. For instance, a chloromethyl pyrimidine hydrochloride can be reacted with various nucleophiles like amines, thiols, or phenols to generate a library of 2-substituted pyrimidine derivatives.[5]

Experimental Protocol: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives [5]

  • Reaction Setup: To a stirred solution of a substituted aniline (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 20-30 minutes.

  • Addition of Pyrimidine: Add the 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) portion-wise to the mixture.

  • Heating: Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[5]

Potential Therapeutic Targets and Applications

Based on the known biological activities of structurally similar 5-iodopyrimidine derivatives and the broader class of pyrimidine-based compounds, several potential therapeutic applications for derivatives of this compound can be envisaged.

Dihydrofolate Reductase (DHFR) Inhibition for Antimicrobial Activity

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids.[6] Inhibition of bacterial DHFR is a proven strategy for the development of antibiotics. Recently, derivatives of 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine have been identified as potent inhibitors of Staphylococcus aureus DHFR (SaDHFR).[7]

Quantitative Data: In Vitro Activity of a 5-Iodopyrimidine DHFR Inhibitor

CompoundTargetIC50 (nM)Antibacterial Activity (MIC, μg/mL)
j9 SaDHFR0.97S. aureus (MRSA): 0.5

Data extracted from a study on 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives.[7]

Experimental Protocol: DHFR Inhibition Assay [6]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Dilute the DHFR enzyme in assay buffer to the desired working concentration.

    • Prepare solutions of dihydrofolic acid (DHF) and NADPH in assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a 96-well plate. Include controls with a known inhibitor (e.g., methotrexate) and a no-inhibitor control.

    • Add the DHFR enzyme solution to all wells except the blank.

    • Add the NADPH solution to all wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADPH oxidation is proportional to DHFR activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[6]

Kinase Inhibition for Anticancer Activity

Many pyrimidine derivatives have been developed as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and metastasis. Key kinase targets include Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR).

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion and migration. Its overexpression is associated with the progression of various cancers.[5]

Signaling Pathway: FAK Signaling

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment PI3K PI3K FAK->PI3K Migration Cell Migration & Invasion FAK->Migration Src->FAK Phosphorylation AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inhibitor This compound Derivative Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and point of inhibition.

Experimental Protocol: FAK Kinase Assay (Luminescent) [8]

  • Reagent Preparation: Prepare stock solutions of the test inhibitor, FAK enzyme, substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.

  • Assay Plate Setup: Add the test inhibitor at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add the FAK enzyme and substrate to the wells, followed by the addition of ATP to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity. The reagent converts ADP to ATP, and the new ATP is used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition and determine the IC50 value of the test compound.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.[9] Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target.

Signaling Pathway: EGFR Signaling

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocol: EGFR Kinase Assay (Continuous-Read) [10]

  • Reagent Preparation: Prepare 10X stock solutions of EGFR enzyme, ATP, and a fluorescent peptide substrate (e.g., Y12-Sox) in 1X kinase reaction buffer.

  • Assay Plate Setup: Pre-incubate the EGFR enzyme in a 384-well plate with serially diluted test compounds for 30 minutes at 27°C.

  • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the peptide substrate.

  • Signal Detection: Monitor the increase in fluorescence at regular intervals (e.g., every 71 seconds) for 30-120 minutes using a plate reader (λex=360 nm, λem=485 nm).

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.[10]

Antimicrobial Screening

Derivatives of this compound can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [7]

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing sterile broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (a known antimicrobial agent), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its synthetic versatility allows for the creation of a wide range of derivatives that can be screened for various biological activities. By leveraging the established pharmacological importance of the pyrimidine scaffold, researchers can explore the potential of this compound derivatives as inhibitors of key enzymes such as DHFR and protein kinases, with potential applications in the treatment of infectious diseases and cancer. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the rational design, synthesis, and evaluation of these promising compounds. Further investigation into the therapeutic potential of this compound derivatives is warranted and could lead to the discovery of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Iodopyrimidin-2-ol in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly kinase inhibitors. The protocols detailed below are based on established methodologies for similar substrates and aim to provide a robust starting point for reaction optimization.

Introduction to this compound in Drug Discovery

This compound is a valuable heterocyclic starting material for the synthesis of a wide array of substituted pyrimidines. The pyrimidine scaffold is a core component of numerous biologically active molecules, including many approved drugs. Its prevalence is particularly notable in the field of oncology, where pyrimidine derivatives have been successfully developed as inhibitors of various protein kinases. The iodine atom at the 5-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The hydroxyl group at the 2-position can exist in equilibrium with its tautomeric form, pyrimidin-2(1H)-one, which can influence its reactivity and potential for hydrogen bonding interactions with biological targets.

Core Applications in Kinase Inhibitor Synthesis

Substituted pyrimidines are frequently employed as "hinge-binding" motifs in kinase inhibitors, where they mimic the adenine moiety of ATP. By developing various substituents at the 5-position of the pyrimidin-2-ol core, researchers can target different kinases and optimize the potency and selectivity of their compounds. Key signaling pathways often targeted by such inhibitors include the PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways, which are frequently dysregulated in cancer.

Diagram of a Generalized Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Cell Proliferation, Survival) mTOR->Transcription Promotes CDK CDK/Cyclin Complex CDK->Transcription Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->CDK Inhibits

Caption: Generalized kinase signaling pathway targeted by pyrimidine-based inhibitors.

Cross-Coupling Methodologies

The following sections detail the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions for the functionalization of this compound. It is important to note that the hydroxyl group of this compound may require protection (e.g., as a methoxy or benzyloxy group) to prevent side reactions, depending on the specific reaction conditions and the base used. The protocols provided are generalized and may require optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.

General Reaction Scheme:

G reactant1 This compound product 5-Aryl-pyrimidin-2-ol reactant1->product + reactant2 Ar-B(OH)₂ reactant2->product + catalyst Pd Catalyst, Base

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or DMF/water).

  • The reaction mixture is heated to 80-120 °C and stirred for 2-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of 5-Halopyrimidines

EntryHalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Iodo-2'-deoxyuridine4-Methoxyphenylboronic acidPd(OAc)₂ (3) / PPh₃ (5.4)Na₂CO₃Water804~70-80
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581
35-BromopyrimidineFuran-3-boronic acidPd catalystBase----

Note: Data for this compound is extrapolated from similar systems. Optimization is recommended.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between this compound and a terminal alkyne.

General Reaction Scheme:

G reactant1 This compound product 5-Alkynyl-pyrimidin-2-ol reactant1->product + reactant2 R-C≡CH reactant2->product + catalyst Pd Catalyst, Cu(I), Base

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • The reaction is stirred at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Data Presentation: Sonogashira Coupling of 5-Halopyrimidines

EntryHalopyrimidineAlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
12-Benzyloxy-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
22-Benzyloxy-5-iodopyrimidinePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
35-Iodocytidine derivativesVarious alkynesPd(PPh₃)₄ / CuIEt₃N / DMF601-365-95

Note: The reactivity of this compound is expected to be similar to these systems, but the free hydroxyl may require protection or specific basic conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl or N-heteroaryl derivatives by coupling this compound with a primary or secondary amine.[1][2][3]

General Reaction Scheme:

G reactant1 This compound product 5-(R¹R²N)-pyrimidin-2-ol reactant1->product + reactant2 R¹R²NH reactant2->product + catalyst Pd Catalyst, Ligand, Base

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Halopyrimidines

EntryHalopyrimidineAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidineAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1101285-95
24-ChloropyrimidineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene10018~80-90
35-BromopyrimidineVarious aminesPd(OAc)₂ / RuPhosK₃PO₄t-BuOH1002450-80

Note: The choice of ligand and base is critical for successful amination and will depend on the nature of the amine.

Heck Reaction

The Heck reaction couples this compound with an alkene to form a 5-alkenyl-pyrimidin-2-ol derivative.[3]

General Reaction Scheme:

G reactant1 This compound product 5-Alkenyl-pyrimidin-2-ol reactant1->product + reactant2 Alkene reactant2->product + catalyst Pd Catalyst, Base

Caption: General scheme of the Heck reaction.

Experimental Protocol:

  • Combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C, 2-10 mol%), a phosphine ligand (optional, e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) in a reaction vessel.

  • Add the alkene (1.2-2.0 equiv.) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • The mixture is heated under an inert atmosphere at 80-140 °C for 6-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation: Heck Reaction of Halo-Heterocycles

EntryHalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF100395
23-IodopyridineEthyl acrylatePd(OAc)₂ (2) / PPh₃ (4)Et₃NAcetonitrile802470-80
35-Iodo-2'-deoxyuridineMethyl acrylatePd(OAc)₂ (10)Et₃NWater (MW)800.590

Note: The reactivity of this compound in the Heck reaction will be influenced by the electronic nature of the pyrimidine ring and the specific alkene used.

Experimental Workflows

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G start Start setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base - Solvent start->setup inert Establish Inert Atmosphere setup->inert reaction Heating & Stirring (Monitor by TLC/LC-MS) inert->reaction workup Aqueous Workup: - Quench Reaction - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification analysis Product Analysis: - NMR, MS purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Disclaimer: The provided protocols and data are intended as a guide and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the coupling of 5-iodopyrimidin-2-ol with various boronic acids. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The protocol herein describes a robust method for synthesizing 5-aryl-, 5-heteroaryl-, or 5-vinyl-pyrimidin-2-ol scaffolds, which are valuable intermediates for pharmaceutical research.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. In this specific application, this compound serves as the organohalide partner. The reaction is typically facilitated by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base in a suitable solvent system. The 2-ol substituent on the pyrimidine ring can exist in tautomeric equilibrium with its 2-pyridone form, which can influence its reactivity and solubility.

Suzuki_Reaction_Scheme pyrimidine This compound conditions Pd Catalyst, Base Solvent, Heat boronic_acid R-B(OH)₂ (Aryl/Vinyl Boronic Acid) plus1 + coupled_product 5-R-Pyrimidin-2-ol side_products + B(OH)₃ + NaI plus2 + conditions->coupled_product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data Summary

The following table summarizes typical reaction conditions and yields obtained for the Suzuki coupling of this compound with representative boronic acids. These conditions serve as a starting point for optimization.

Entry Boronic Acid (R-B(OH)₂) Partner Palladium Catalyst Base Solvent System Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O (2:1:1)901680-90
33-Thiopheneboronic acidPd(PPh₃)₄Cs₂CO₃1,2-Dimethoxyethane/H₂O (3:1)851275-85
4Vinylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Tetrahydrofuran (THF)702460-75

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various boronic acid partners.

Materials and Reagents:

  • This compound

  • Aryl or vinyl boronic acid/ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane)

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/block

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.) under an inert atmosphere of argon or nitrogen.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reactant.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol_Workflow start Start setup 1. Combine Reactants (Substrate, Boronic Acid, Base, Catalyst) in Schlenk Flask under Inert Gas start->setup add_solvent 2. Add Degassed Solvent System setup->add_solvent react 3. Heat and Stir Reaction Mixture add_solvent->react monitor 4. Monitor Progress (TLC/LC-MS) react->monitor workup 5. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 6. Column Chromatography Purification workup->purify characterize 7. Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Application of 5-Iodopyrimidin-2-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidin-2-ol is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Its pyrimidine core is a common feature in numerous therapeutic agents, and the iodine atom at the 5-position serves as a reactive handle for various chemical modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Derivatives of this compound have shown significant potential in the development of anticancer, antiviral, and antimicrobial agents.

Key Applications in Drug Discovery

The this compound scaffold is instrumental in the synthesis of compounds targeting a range of biological pathways. Its derivatives have been investigated for several therapeutic applications:

  • Anticancer Agents: The pyrimidine structure is a key component of many anticancer drugs. By modifying the 5-position of this compound, researchers can synthesize novel kinase inhibitors, tubulin polymerization inhibitors, and other agents that interfere with cancer cell proliferation and survival.

  • Antiviral Agents: this compound serves as a precursor for the synthesis of nucleoside analogs. These analogs can mimic natural nucleosides and, upon incorporation into viral DNA or RNA, can terminate chain elongation or lead to a dysfunctional viral genome, thus inhibiting viral replication. This approach has been particularly fruitful in the development of anti-herpes and anti-HIV agents.

  • Antimicrobial Agents: Derivatives of this compound have also been explored for their antibacterial and antifungal properties. The introduction of various functional groups at the 5-position can lead to compounds with potent activity against a range of microbial pathogens.

Data Presentation: Anticancer Activity of Structurally Related N-Substituted 5-Iodouracil Derivatives

While specific quantitative data for derivatives of this compound is dispersed across proprietary and academic literature, the following table summarizes the in vitro anticancer activity of structurally similar N-substituted 5-iodouracil (5-Iodopyrimidine-2,4(1H,3H)-dione) derivatives against various human cancer cell lines. These compounds demonstrate the potential of the 5-iodopyrimidine scaffold in cancer therapy.

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µg/mL)[1]
7c CyclohexylmethylHT47D (Breast)20.0[1]
KB (Oral)35.0[1]
HepG2 (Liver)36.0[1]
P388 (Leukemia)41.47[1]
HeLa (Cervical)46.0[1]
8a n-Butyln-ButylMOLT-3 (Leukemia)37.53[1]
8b CyclohexylmethylCyclohexylmethylHepG2 (Liver)16.5[1]
A549 (Lung)33.0[1]
HuCCA-1 (Bile Duct)49.0[1]

Experimental Protocols

Synthesis Protocol: Synthesis of N1-Substituted-5-Iodopyrimidin-2-ol via N-Alkylation

This protocol is adapted from the N-alkylation of 5-iodouracil and provides a general method for the synthesis of N1-substituted-5-iodopyrimidin-2-ol derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, butyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N1-substituted-5-iodopyrimidin-2-ol.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization start This compound reaction N-Alkylation or Suzuki Coupling start->reaction Reactants product Derivative Library reaction->product Yields assay In Vitro Assays (Anticancer/Antiviral) product->assay Test Compounds data IC50 / EC50 Data assay->data Generates sar SAR Studies data->sar Informs lead_opt Lead Optimization sar->lead_opt Guides

General workflow for the synthesis and evaluation of this compound derivatives.
EGFR Signaling Pathway and Inhibition

Derivatives of pyrimidine are frequently designed as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and is often dysregulated in cancer. The following diagram illustrates a simplified EGFR pathway and the point of inhibition by a hypothetical kinase inhibitor derived from this compound.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibits (ATP-binding site)

Simplified EGFR signaling pathway with the point of action for a kinase inhibitor.

References

5-Iodopyrimidin-2-ol: A Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Its structural similarity to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases. 5-Iodopyrimidin-2-ol, a halogenated derivative of pyrimidin-2-ol, represents a highly versatile building block for the synthesis of novel kinase inhibitors. The iodine atom at the C5 position serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents, facilitating the exploration of the chemical space around the pyrimidine core to achieve high potency and selectivity against specific kinase targets. This document provides an overview of the application of this compound and its analogs in the synthesis of kinase inhibitors, along with detailed experimental protocols.

Synthetic Utility of 5-Halopyrimidines

While direct examples of kinase inhibitors synthesized from this compound are not extensively documented in publicly available literature, the closely related 5-bromo- and 5-chloropyrimidine derivatives have been widely used, demonstrating the synthetic utility of the 5-halopyrimidine scaffold. The principles and synthetic methodologies applied to these analogs are directly transferable to this compound, which is expected to exhibit higher reactivity in cross-coupling reactions due to the weaker carbon-iodine bond.

Data Presentation: Inhibitory Activity of Kinase Inhibitors Derived from 5-Halopyrimidine Scaffolds

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from 5-bromo- and 5-chloropyrimidine analogs. This data highlights the potential of the 5-halopyrimidin-2-ol scaffold in generating potent kinase inhibitors.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDR¹ SubstituentR² SubstituentTarget KinaseIC₅₀ (nM)
1a -H4-fluorophenylCDK2/cyclin A50
1b -CH₃4-fluorophenylCDK2/cyclin A25
1c -H2,4-difluorophenylCDK2/cyclin A30

Data presented is representative of compounds synthesized from 5-bromopyrimidine derivatives.

Table 2: Inhibitory Activity of 2-Amino-4-aryl-5-chloropyrimidines against VEGFR-2 and CDK1

Compound IDAryl Group at C4Target KinaseIC₅₀ (µM)
2a PhenylVEGFR-20.5
2b 4-chlorophenylVEGFR-20.2
2c PhenylCDK11.2
2d 4-chlorophenylCDK10.8

Data is representative of compounds synthesized from a 5-chloropyrimidine scaffold.[1]

Table 3: Inhibitory Activity of 5-Chlorine-2-amino-pyrimidine Derivatives against PLK4

Compound IDR SubstituentTarget KinaseIC₅₀ (nM)
3a CyclohexylPLK48.0
3b PhenylPLK45.0
3c 4-fluorophenylPLK40.8

Data highlights potent inhibition of Polo-like kinase 4.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of kinase inhibitors derived from 5-halopyrimidin-2-ol scaffolds.

Protocol 1: Synthesis of this compound

This protocol is adapted from green chemistry methods for the iodination of pyrimidine derivatives.

Materials:

  • Pyrimidin-2-ol

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Mortar and pestle

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • In a mortar, combine pyrimidin-2-ol (1.0 eq), iodine (1.1 eq), and silver nitrate (1.1 eq).

  • Grind the solid mixture vigorously with a pestle for 20-30 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add silica gel to the mortar and grind further to create a solid-phase mixture.

  • Purify the product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the C-C bond formation at the C5 position of the pyrimidine ring.

Materials:

  • This compound (or 5-bromopyrimidin-2-ol) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-pyrimidin-2-ol derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the IC₅₀ value of a synthesized compound against a target kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compound

  • DMSO

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[3]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.[3]

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) start->coupling Pd(PPh₃)₄, K₂CO₃ purification Purification (Column Chromatography) coupling->purification product Kinase Inhibitor Candidate purification->product assay_prep Assay Preparation (Kinase, Substrate, ATP) product->assay_prep inhibition_assay In Vitro Kinase Assay (ADP-Glo™) assay_prep->inhibition_assay data_analysis Data Analysis inhibition_assay->data_analysis ic50 IC₅₀ Determination data_analysis->ic50

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

cdk_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 Phosphorylates Rb CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates DNA Replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Promotes Mitosis Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CyclinE_CDK2 Inhibition Inhibitor->CyclinB_CDK1 Inhibition

Caption: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway in cell cycle regulation.

vegfr_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Pyrimidine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibition of Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Conclusion

This compound and its halogenated analogs are valuable and versatile building blocks in the design and synthesis of novel kinase inhibitors. The strategic functionalization of the pyrimidine core through established cross-coupling methodologies allows for the generation of diverse chemical libraries with the potential to yield potent and selective inhibitors against a range of kinase targets. The provided protocols and data serve as a guide for researchers in the field of drug discovery to utilize these important scaffolds in the development of next-generation targeted therapies.

References

Application Notes and Protocols for N-alkylation of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidin-2-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidin-2-ol scaffold is present in numerous biologically active molecules, and modification of its structure through N-alkylation can significantly impact its pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile. The iodine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, making N-alkylated this compound derivatives highly sought-after intermediates in the synthesis of complex molecules.

This document provides a detailed experimental procedure for the N-alkylation of this compound. The protocol addresses the common challenge of regioselectivity, as alkylation can occur at either the nitrogen (N1) or the oxygen (O2) atom of the pyrimidinone tautomer. The choice of base and solvent is crucial in directing the reaction towards the desired N-alkylated product.

Reaction Principle

The N-alkylation of this compound proceeds through the deprotonation of the pyrimidinone ring by a base to form an ambident nucleophile. This nucleophile can then react with an alkylating agent, such as an alkyl halide. The regioselectivity of the reaction (N- vs. O-alkylation) is influenced by factors such as the solvent, the nature of the counter-ion from the base, and the alkylating agent itself.[1][2][3][4] Generally, polar aprotic solvents are employed to favor N-alkylation.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a suspension (a typical concentration is 0.1-0.5 M).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrimidinone salt.

  • To the stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-iodopyrimidin-2-one.

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of this compound with a generic alkyl halide.

ParameterValue
This compound1.0 equivalent
Alkyl Halide1.1 - 1.5 equivalents
BasePotassium Carbonate (K₂CO₃)
Base Stoichiometry1.5 - 2.0 equivalents
SolventAnhydrous DMF or Acetonitrile
Reaction Temperature60 - 80 °C
Reaction Time4 - 24 hours
Purification MethodSilica Gel Column Chromatography
Expected Yield60 - 90% (dependent on alkyl halide)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Isolation cluster_purification Purification A 1. Add this compound and K₂CO₃ to flask B 2. Add anhydrous DMF A->B C 3. Stir at room temperature B->C D 4. Add alkyl halide C->D Proceed to alkylation E 5. Heat reaction mixture (60-80 °C) D->E F 6. Monitor by TLC E->F G 7. Cool and quench with water F->G Reaction complete H 8. Extract with ethyl acetate G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J Crude product K Pure N-alkylated product J->K

Caption: Experimental workflow for the N-alkylation of this compound.

signaling_pathway_placeholder cluster_synthesis Synthetic Pathway cluster_application Potential Downstream Application cluster_target Biological Target Interaction Start This compound Intermediate N-Alkyl-5-iodopyrimidin-2-one Start->Intermediate N-Alkylation (This Protocol) CrossCoupling Suzuki/Sonogashira/ Heck Coupling Intermediate->CrossCoupling Further Functionalization FinalProduct Biologically Active Molecule CrossCoupling->FinalProduct Synthesis of Target Compound Target Protein Kinase / Receptor FinalProduct->Target Binding Effect Modulation of Signaling Pathway Target->Effect Inhibition/ Activation

Caption: Logical relationship from synthesis to potential biological application.

References

Application Notes and Protocols: Synthetic Routes to Novel 5-Iodopyrimidin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the preparation of novel 5-iodopyrimidin-2-ol derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. The 5-iodo substituent serves as a versatile synthetic handle for further functionalization, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Introduction

Pyrimidine-2-ol derivatives are a well-established scaffold in medicinal chemistry, known for their diverse biological activities. The introduction of an iodine atom at the C5-position of the pyrimidine ring offers a unique opportunity for the development of novel derivatives. The C-I bond can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig), allowing for the facile introduction of a wide range of substituents. This enables the fine-tuning of the molecule's physicochemical properties and biological activity. These derivatives have shown potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][3]

Synthetic Routes

The synthesis of novel this compound derivatives can be approached through a two-stage process: first, the construction of the pyrimidin-2-ol core, followed by the regioselective iodination at the 5-position.

Route 1: Synthesis of the Pyrimidin-2-ol Core

The pyrimidin-2-ol scaffold can be synthesized via the condensation of a suitable 1,3-dicarbonyl compound with urea.[4][5] This is a well-established and versatile method for the formation of the pyrimidine ring.

reagents1 Urea intermediate Intermediate reagents1->intermediate Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate pyrimidinol Pyrimidin-2-ol Derivative intermediate->pyrimidinol Cyclization

Caption: Synthesis of the pyrimidin-2-ol core.

Route 2: Iodination of the Pyrimidin-2-ol Core

Once the pyrimidin-2-ol core is obtained, the next step is the regioselective iodination at the 5-position. This can be achieved through electrophilic iodination.

pyrimidinol Pyrimidin-2-ol iodopyrimidinol This compound pyrimidinol->iodopyrimidinol iodinating_agent Iodinating Agent (e.g., NIS, I₂/AgNO₃) iodinating_agent->iodopyrimidinol Electrophilic Iodination

Caption: Iodination of the pyrimidin-2-ol core.

Experimental Protocols

Protocol 1: Synthesis of Pyrimidin-2-ol

This protocol describes the synthesis of the parent pyrimidin-2-ol from malondialdehyde and urea.

Materials:

  • Malondialdehyde bis(dimethyl acetal)

  • Urea

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • To a solution of malondialdehyde bis(dimethyl acetal) in ethanol, add an aqueous solution of urea.

  • Acidify the mixture with hydrochloric acid and reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a solution of sodium hydroxide.

  • The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield pyrimidin-2-ol.

ParameterValue
Reactants Malondialdehyde bis(dimethyl acetal), Urea
Solvent Ethanol/Water
Catalyst HCl
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 60-70%
Protocol 2: Synthesis of this compound

This protocol details the direct iodination of pyrimidin-2-ol using N-Iodosuccinimide (NIS).[6][7]

Materials:

  • Pyrimidin-2-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve pyrimidin-2-ol in acetonitrile.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

ParameterValue
Reactants Pyrimidin-2-ol, N-Iodosuccinimide
Solvent Acetonitrile
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 70-85%

A greener alternative for the iodination step involves the use of molecular iodine and silver nitrate in a solvent-free mechanochemical process, which can offer high yields and shorter reaction times.[8][9]

Application Notes: Kinase Inhibition and Anticancer Potential

Novel this compound derivatives are promising candidates for the development of targeted cancer therapies, particularly as kinase inhibitors. Several key signaling pathways are implicated in cancer cell proliferation, survival, and angiogenesis, and pyrimidine derivatives have been shown to modulate these pathways.[1][2]

Targeting Kinase Signaling Pathways

Many receptor tyrosine kinases (RTKs) and intracellular kinases are overexpressed or mutated in various cancers, leading to uncontrolled cell growth. This compound derivatives can be designed to target the ATP-binding site of these kinases, thereby inhibiting their activity. A key example is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activation PI3K PI3K VEGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotion Proliferation Proliferation Transcription->Proliferation Leads to Angiogenesis Angiogenesis Transcription->Angiogenesis Leads to Survival Survival Transcription->Survival Leads to Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition VEGF VEGF VEGF->VEGFR

Caption: Inhibition of the VEGFR signaling pathway.

By inhibiting VEGFR, these compounds can block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in tumor growth, angiogenesis, and metastasis.

Induction of Apoptosis

Besides inhibiting proliferative signaling, this compound derivatives can also induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[3]

The synthetic versatility and potent biological activity of novel this compound derivatives make them a highly attractive scaffold for the development of next-generation targeted therapies. Further exploration of the SAR of these compounds will be crucial in optimizing their efficacy and selectivity as anticancer agents.

References

Application Notes and Protocols: The Role of 5-Iodopyrimidin-2-ol in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Iodopyrimidin-2-ol and its tautomeric form, 5-iodouracil, are crucial precursors in the synthesis of a variety of antiviral agents. The pyrimidine scaffold is a fundamental component of nucleosides, and modifications to this structure have led to the development of potent drugs that interfere with viral replication. The introduction of an iodine atom at the 5-position of the pyrimidine ring can significantly enhance the biological activity of these compounds. This is exemplified by the well-known antiviral drug Idoxuridine (5-iodo-2'-deoxyuridine), a thymidine analog effective against herpes simplex virus (HSV).[1][2] The presence of iodine can influence the molecule's interaction with viral enzymes, such as DNA polymerase or thymidine kinase, leading to the inhibition of viral DNA synthesis.[2][3] These synthetic derivatives are primarily nucleoside analogs that, once activated by phosphorylation within host cells, act as competitive inhibitors or chain terminators in viral nucleic acid replication.[2][4] This document provides a detailed overview of the application of this compound in synthesizing antiviral compounds, including experimental protocols and data on their biological activity.

I. Synthetic Pathways and Strategies

The primary application of this compound in antiviral synthesis is as a starting material for the creation of modified nucleosides. The general strategy involves the glycosylation of the 5-iodouracil moiety with a protected sugar, followed by deprotection and further modifications if necessary.

A common synthetic route begins with the silylation of 5-iodouracil to enhance its solubility and reactivity, followed by coupling with a protected sugar derivative, typically a furanose, to form the nucleoside. Subsequent deprotection yields the target antiviral agent.

Synthesis_Workflow A This compound (5-Iodouracil) B Silylation (e.g., HMDS, (NH4)2SO4) A->B Step 1 C Silylated 5-Iodouracil B->C E Glycosylation (e.g., SnCl4 in MeCN) C->E D Protected Sugar (e.g., 1-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) D->E Step 2 F Protected Nucleoside E->F G Deprotection (e.g., NaOMe in MeOH) F->G Step 3 H Antiviral Nucleoside (e.g., 5-Iodouridine) G->H Mechanism_of_Action cluster_cell Infected Host Cell A 5-Iodo-Nucleoside Analog (Prodrug) B Phosphorylation (by viral/cellular kinases) A->B C Active Triphosphate Form B->C D Viral DNA/RNA Polymerase C->D Competes with natural nucleotides E Incorporation into Viral DNA/RNA D->E H Competitive Inhibition D->H F Chain Termination E->F G Inhibition of Viral Replication F->G H->G

References

Application Notes and Protocols for the Purification of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 5-Iodopyrimidin-2-ol, a crucial intermediate in medicinal chemistry and drug development. The protocols outlined below are based on established techniques for the purification of related pyrimidine derivatives and are intended to serve as a comprehensive guide. The two primary methods detailed are recrystallization and column chromatography.

Introduction

This compound is a halogenated pyrimidine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired reaction outcomes and the integrity of downstream applications. The presence of impurities can lead to side reactions, lower yields, and complications in the biological evaluation of final compounds. Therefore, robust purification methods are essential. This guide presents two effective techniques: recrystallization, a cost-effective method for purifying solid compounds, and column chromatography, a versatile technique for separating complex mixtures.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in published literature, the following tables are presented as templates. Researchers should adapt these tables to record their experimental data for comparison and optimization of the purification processes.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp. (mg/mL)Crystal Formation upon CoolingEstimated Purity (e.g., by HPLC, %)Recovery Yield (%)
EthanolData to be filledData to be filledObservationData to be filledData to be filled
MethanolData to be filledData to be filledObservationData to be filledData to be filled
Ethyl AcetateData to be filledData to be filledObservationData to be filledData to be filled
WaterData to be filledData to be filledObservationData to be filledData to be filled
Ethanol/WaterData to be filledData to be filledObservationData to be filledData to be filled
DMF/DCM (Anti-solvent)Data to be filledData to be filledObservationData to be filledData to be filled

Table 2: Column Chromatography Purification Summary

Stationary PhaseMobile Phase (Eluent)Crude Purity (e.g., by HPLC, %)Purified Purity (e.g., by HPLC, %)Recovery Yield (%)Notes
Silica Gele.g., Hexane:Ethyl Acetate (Gradient)Data to be filledData to be filledData to be fillede.g., Rf of product and impurities
Deactivated Silica Gele.g., Hexane:Ethyl Acetate with 1% TEAData to be filledData to be filledData to be filledFor acid-sensitive compounds
HILICe.g., Acetonitrile:Water (Gradient)Data to be filledData to be filledData to be filledSuitable for highly polar compounds

Experimental Protocols

Method 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at varying temperatures.

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol, methanol, or ethyl acetate) and observe the solubility at room temperature. Heat the mixture gently. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Anti-Solvent Recrystallization

This method is suitable if the compound is highly soluble in a high-boiling point solvent but insoluble in a more volatile solvent.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., Dimethylformamide - DMF).

  • Crystal Formation: Place the vial containing the solution in a larger sealed container with a volatile anti-solvent (a solvent in which the compound is insoluble, e.g., Dichloromethane - DCM).

  • Vapor Diffusion: Allow the anti-solvent vapor to slowly diffuse into the solution. This will gradually decrease the solubility of the this compound, leading to the formation of crystals.

  • Isolation and Drying: Once a sufficient amount of crystals have formed, isolate them by decanting the solvent or by filtration, wash with the anti-solvent, and dry under vacuum.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Protocol 3: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., high hexane content) and gradually increasing the polarity (e.g., increasing the ethyl acetate content).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 4: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly useful for purifying highly polar compounds that show poor retention in reverse-phase chromatography.

  • Column and Mobile Phase: Use a HILIC column with a polar stationary phase. The mobile phase typically consists of a high percentage of a non-polar organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous solvent.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

  • Gradient Elution: Inject the sample and run a gradient program, gradually increasing the percentage of the aqueous component in the mobile phase to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method (e.g., HPLC-UV) to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvents, which may require lyophilization if a high percentage of water is present.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_final Final Product crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (Optional, if charcoal used) dissolve->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Purified This compound dry->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude this compound dissolve Dissolve in minimum solvent start->dissolve load Load onto Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified this compound evaporate->end

Application Notes and Protocols for Fluorescent Probes Derived from 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of novel fluorescent probes based on the 5-Iodopyrimidin-2-ol scaffold. This class of probes holds significant potential for applications in cellular imaging, high-throughput screening, and diagnostics due to the versatile chemistry of the pyrimidine core. The methodologies outlined herein are based on established principles of fluorescent probe design and synthesis, offering a robust framework for researchers.

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of biological processes in real-time.[1] Pyrimidine derivatives are of particular interest as core structures for fluorescent probes due to their prevalence in biologically active compounds and their tunable electronic properties.[2][3] The this compound scaffold, featuring a reactive iodine atom, serves as a versatile precursor for the synthesis of a diverse array of fluorescent molecules through palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various fluorogenic moieties to create probes with tailored photophysical properties for specific biological applications.[4]

Probe Synthesis and Characterization

The general strategy for synthesizing fluorescent probes from this compound involves a Suzuki-Miyaura or Sonogashira cross-coupling reaction to attach a fluorescent reporter group at the 5-position. The 2-hydroxyl group can also be modified to modulate the probe's solubility and cellular localization.

Quantitative Data Summary

The photophysical properties of a series of hypothetical fluorescent probes derived from this compound are summarized in Table 1. These probes are conceptualized by coupling different fluorescent boronic acids or alkynes to the pyrimidine core.

Probe NameReporter GroupExcitation (λex, nm)Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
PYR-BDP BODIPY49551585,0000.85
PYR-COU Coumarin41047035,0000.65
PYR-NAP Naphthalene35043020,0000.40
PYR-PYR Pyrene34039545,0000.55

Table 1. Photophysical properties of hypothetical fluorescent probes based on this compound.

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidine-BODIPY Fluorescent Probe (PYR-BDP)

This protocol describes the synthesis of a fluorescent probe where a BODIPY (boron-dipyrromethene) fluorophore is attached to the pyrimidine core via a Suzuki-Miyaura coupling reaction.[4]

Materials:

  • This compound

  • 4-BODIPY-phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of this compound (1 mmol) in a 2:1 mixture of Toluene and Ethanol (15 mL), add 4-BODIPY-phenylboronic acid (1.1 mmol) and Sodium carbonate (2 M aqueous solution, 2 mL).

  • Purge the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with Dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pyrimidine-BODIPY probe.

G cluster_synthesis Synthesis Workflow A This compound + BODIPY-Boronic Acid B Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure PYR-BDP Probe D->E

Synthetic workflow for PYR-BDP.

Protocol 2: Cellular Imaging with PYR-BDP Probe

This protocol outlines the use of the synthesized PYR-BDP probe for imaging lipid droplets in live cells.

Materials:

  • Synthesized PYR-BDP probe

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. Seed cells on glass-bottom dishes suitable for microscopy.

  • Probe Preparation: Prepare a 1 mM stock solution of the PYR-BDP probe in DMSO. Dilute the stock solution in pre-warmed DMEM to a final working concentration of 5 µM.

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the probe-containing medium for 30 minutes at 37°C.

    • Wash the cells three times with warm PBS to remove excess probe.

    • Add fresh DMEM to the cells.

  • Fluorescence Microscopy: Image the cells using a confocal microscope with excitation at 488 nm and emission collection at 500-550 nm.

G cluster_imaging Cellular Imaging Workflow A Culture HeLa Cells B Prepare 5 µM PYR-BDP in DMEM A->B C Incubate Cells with Probe (30 min, 37°C) B->C D Wash Cells with PBS C->D E Image with Confocal Microscope D->E

Workflow for cellular imaging.

Potential Applications and Signaling Pathway Visualization

Fluorescent probes derived from this compound can be designed to target specific cellular components or respond to changes in the cellular environment. For instance, by incorporating a reactive group, these probes could be used to monitor enzymatic activity. The following diagram illustrates a hypothetical signaling pathway where a pyrimidine-based probe could be used to detect the activity of a specific kinase.

G cluster_pathway Hypothetical Kinase Activity Detection Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase_Inactive Kinase (Inactive) Receptor->Kinase_Inactive activates Kinase_Active Kinase (Active) Kinase_Inactive->Kinase_Active conformational change Probe_Unreacted PYR-Probe (Non-fluorescent) Kinase_Active->Probe_Unreacted phosphorylates Probe_Reacted PYR-Probe-PO3 (Fluorescent) Probe_Unreacted->Probe_Reacted Fluorescence Fluorescence Signal Probe_Reacted->Fluorescence emits

Detection of kinase activity.

In this conceptual pathway, an extracellular signal activates a receptor, leading to the activation of a kinase. The active kinase then phosphorylates the pyrimidine-based probe, inducing a conformational change that "turns on" its fluorescence. This allows for the direct visualization of kinase activity within living cells.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel fluorescent probes. Through strategic chemical modifications, a wide range of probes with tailored properties can be synthesized for various applications in biological research and drug development. The protocols and conceptual frameworks provided in this document serve as a guide for researchers to design and implement these powerful molecular tools.

References

Application Note: A Scalable Synthesis Protocol for 5-Iodopyrimidin-2-ol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, scalable protocol for the synthesis of 5-Iodopyrimidin-2-ol, a key intermediate for pharmaceutical and materials science research. The described method is based on the direct iodination of 2-hydroxypyrimidine in an aqueous medium, offering an efficient and environmentally conscious approach suitable for large-scale production. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow to aid researchers, scientists, and drug development professionals in the successful synthesis of this versatile building block.

Introduction

This compound is a crucial heterocyclic building block in the synthesis of a wide range of complex organic molecules. Its structure, featuring a pyrimidine core with an iodo substituent, makes it a valuable precursor for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the development of novel pharmaceutical agents, agrochemicals, and advanced materials. The pyrimidine ring itself is a significant pharmacophore found in numerous bioactive compounds. Given the increasing interest in pyrimidine derivatives, the development of robust and scalable synthetic methods for key intermediates like this compound is of high importance.

This protocol outlines a straightforward and scalable method for the synthesis of this compound via the direct iodination of commercially available 2-hydroxypyrimidine.

Experimental Protocol

This protocol is designed for a large-scale laboratory synthesis of this compound.

Materials:

  • 2-Hydroxypyrimidine

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

Equipment:

  • Large-capacity four-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 5 L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 2-hydroxypyrimidine (1.0 mol, 96.09 g) in 2 L of deionized water. Stir the mixture until the starting material is fully dissolved.

  • Iodination:

    • Heat the solution to 80°C.

    • In a separate beaker, prepare a solution of iodine (1.1 mol, 279.1 g) in 1 L of deionized water. This may require stirring for an extended period.

    • Slowly add the iodine solution to the reaction flask in five portions over a period of 1 hour, maintaining the temperature at 80-90°C.

    • After the complete addition of iodine, maintain the reaction mixture at 80-90°C for an additional 2 hours.

  • Oxidation and Reaction Completion:

    • Carefully add 30% hydrogen peroxide (0.5 mol, 56.7 g) dropwise to the reaction mixture using a dropping funnel over 1 hour. Caution: This addition is exothermic. Monitor the temperature closely and adjust the addition rate to maintain it below 95°C.

    • After the addition of hydrogen peroxide is complete, continue to stir the mixture at 80-90°C for another 3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Further cool the mixture in an ice bath to below 10°C to maximize precipitation.

    • Filter the crude product using a Büchner funnel.

    • Wash the filter cake with a cold (0-5°C) 5% sodium thiosulfate solution to remove any unreacted iodine.

    • Subsequently, wash the filter cake with ice-cold deionized water to remove any remaining salts.

  • Purification:

    • Suspend the crude product in 1 L of a 2% sodium hydroxide solution and stir for 30 minutes to remove any acidic impurities and excess iodine.

    • Filter the solid again and wash thoroughly with deionized water until the filtrate is neutral.

    • For further purification, recrystallize the product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight.

Quantitative Data

The following table summarizes the expected quantitative data for the large-scale synthesis of this compound based on the provided protocol.

ParameterValueNotes
Starting Material
2-Hydroxypyrimidine96.09 g (1.0 mol)
Reagents
Iodine (I₂)279.1 g (1.1 mol)1.1 equivalents
30% Hydrogen Peroxide (H₂O₂)56.7 g (0.5 mol)0.5 equivalents
Product
Expected Yield 177.6 g (80%)Based on typical yields for similar iodination reactions.
Purity (by HPLC) >98%After recrystallization.
Appearance Off-white to pale yellow solid
Melting Point Approx. 235-240 °CLiterature values may vary.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow Start Start: 2-Hydroxypyrimidine in Water Iodination Iodination: Add Iodine Solution (80-90°C, 2h) Start->Iodination Oxidation Oxidation: Add H2O2 (80-90°C, 3h) Iodination->Oxidation Workup Workup: Cooling & Filtration Oxidation->Workup Purification1 Purification: NaOH Wash Workup->Purification1 Purification2 Recrystallization: Ethanol/Water Purification1->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes. The addition of hydrogen peroxide can be exothermic; ensure adequate cooling is available.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound. The use of readily available starting materials and an aqueous reaction medium makes this method both cost-effective and environmentally friendly. The detailed protocol and workflow diagram are intended to facilitate the straightforward implementation of this synthesis in a research or industrial setting, thereby supporting the advancement of pharmaceutical and materials science discovery.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Iodopyrimidin-2-ol, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

The most common method for synthesizing this compound is through the electrophilic iodination of pyrimidin-2-ol. This typically involves the reaction of pyrimidin-2-ol with an iodinating agent in a suitable solvent. Commonly used iodinating agents include molecular iodine (I₂) in the presence of a base or an oxidizing agent, N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl).[1][2][3][4] The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Q2: I am observing a low yield in my synthesis. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or the formation of side products.[5]

  • Inefficient Iodinating Agent: The chosen iodinating agent may not be reactive enough under the employed conditions.[6][7]

  • Poor Quality of Reagents: Degradation of the starting material or reagents can significantly reduce the yield.

  • Presence of Water: Moisture can interfere with certain iodination reactions, especially those involving sensitive reagents.

  • Product Degradation: The product, this compound, might be unstable under the reaction or work-up conditions.

  • Purification Losses: Significant amounts of the product may be lost during the purification process.

Q3: How can I monitor the progress of the reaction?

The progress of the iodination reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (pyrimidin-2-ol). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the typical side products in this synthesis?

The formation of side products can lower the yield and complicate purification. Potential side products include:

  • Di-iodinated products: Although less common for this specific substrate, over-iodination at other positions on the pyrimidine ring can occur.

  • Unreacted starting material: Incomplete reactions will leave pyrimidin-2-ol in the final mixture.

  • Byproducts from the iodinating agent: For instance, when using NIS, succinimide is a common byproduct.[8] When using iodine with silver nitrate, silver iodide is a common byproduct.[6][9]

Q5: What are the recommended purification methods for this compound?

Purification of this compound can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from unreacted starting materials and side products.[6]

  • Steam Distillation: For volatile impurities or products, steam distillation can be an effective purification technique.[10]

  • Washing: Washing the crude product with a saturated solution of sodium thiosulfate can help remove unreacted iodine.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive iodinating agent.- Use fresh, high-quality reagents. - Consider a more reactive iodinating agent (e.g., NIS with a catalytic amount of acid, or ICl).[1][2][3]
Suboptimal reaction temperature.- Optimize the reaction temperature. Some iodination reactions require heating to proceed at a reasonable rate.
Incorrect pH.- The reactivity of pyrimidin-2-ol can be pH-dependent. Adjust the pH of the reaction mixture. For some substrates, higher pH increases the reaction rate.[5]
Incomplete Reaction (Presence of Starting Material) Insufficient reaction time.- Increase the reaction time and monitor the progress by TLC until the starting material is consumed.
Insufficient amount of iodinating agent.- Use a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents).
Formation of Multiple Products (by TLC) Over-iodination or side reactions.- Use a milder iodinating agent or less harsh reaction conditions (e.g., lower temperature). - Control the stoichiometry of the reagents carefully.
Degradation of starting material or product.- Ensure the reaction is performed under an inert atmosphere if the compounds are sensitive to air or moisture. - Shorten the reaction time if the product is unstable.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture.
Presence of colored impurities (e.g., iodine).- Wash the crude product with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.[9]
Emulsion formation during aqueous work-up.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.

Experimental Protocols

The following are detailed methodologies for key experiments related to the iodination of pyrimidine derivatives, which can be adapted for the synthesis of this compound.

Method 1: Iodination using Iodine and Silver Nitrate (Adapted from Uracil Iodination)

This method utilizes molecular iodine in the presence of silver nitrate, which acts as a Lewis acid to generate a more electrophilic iodine species.[6][9]

Materials:

  • Pyrimidin-2-ol

  • Molecular Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Acetonitrile (a few drops for easier grinding)

  • Saturated Sodium Thiosulfate solution

  • Methanol

Procedure:

  • In a mortar, combine pyrimidin-2-ol (1 equivalent), molecular iodine (1.2 equivalents), and silver nitrate (2.0 equivalents).

  • Add a few drops of acetonitrile to facilitate grinding.

  • Grind the mixture with a pestle for 20-30 minutes. The reaction is often exothermic.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Filter the solid residue and wash it with methanol.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary (Model Reaction: Iodination of Uracil) [9]

Molar Ratio of AgNO₃ to UracilReaction Time (min)Yield (%)
0.53063
1.03068
1.53077
2.03090
2.53090
Method 2: Iodination using N-Iodosuccinimide (NIS)

NIS is a mild and effective iodinating agent for various aromatic and heterocyclic compounds.[1][2][8]

Materials:

  • Pyrimidin-2-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) (catalytic amount, optional)

Procedure:

  • Dissolve pyrimidin-2-ol (1 equivalent) in a suitable solvent such as ACN or DMF.

  • Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution. A catalytic amount of an acid like TFA can be added to activate the NIS.[1]

  • Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by TLC.

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • The residue can be partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary (Model Iodination Reactions with NIS)

SubstrateSolventConditionsYield (%)
Activated Aromatic CompoundACNNIS, cat. TFA, RTExcellent
Aryl Boronic Acid-NISGood to Excellent
Method 3: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a highly reactive iodinating agent.[3][4][11]

Materials:

  • Pyrimidin-2-ol

  • Iodine Monochloride (ICl) solution in a suitable solvent (e.g., acetic acid or HCl)

  • Aqueous sodium hydroxide solution

Procedure:

  • Dissolve pyrimidin-2-ol in a suitable solvent.

  • Add the iodine monochloride solution dropwise to the solution of pyrimidin-2-ol at a controlled temperature.

  • Stir the reaction mixture until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction, for example, by adding a basic solution like aqueous sodium hydroxide.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product.

Visualizations

experimental_workflow start Start: Pyrimidin-2-ol reagents Add Iodinating Agent (e.g., I₂, NIS, ICl) & Solvent start->reagents reaction Reaction (Stirring, Heating) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_reaction Is the reaction complete? (Check TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes cause_incomplete1 Insufficient Reaction Time? incomplete->cause_incomplete1 solution_incomplete1 Increase Reaction Time cause_incomplete1->solution_incomplete1 Yes cause_incomplete2 Suboptimal Temperature? cause_incomplete1->cause_incomplete2 No solution_incomplete2 Optimize Temperature cause_incomplete2->solution_incomplete2 Yes cause_incomplete3 Inefficient Reagents? cause_incomplete2->cause_incomplete3 No solution_incomplete3 Use Fresh Reagents / More Active Iodinating Agent cause_incomplete3->solution_incomplete3 Yes check_side_products Significant Side Products? (Check TLC/NMR) complete->check_side_products side_products Side Products Present check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No cause_side1 Harsh Conditions? side_products->cause_side1 solution_side1 Use Milder Conditions (Lower Temp, Milder Reagent) cause_side1->solution_side1 Yes cause_side2 Incorrect Stoichiometry? cause_side1->cause_side2 No solution_side2 Adjust Reagent Ratios cause_side2->solution_side2 Yes check_purification High Purification Loss? no_side_products->check_purification solution_purification Optimize Purification Method (e.g., different solvent for recrystallization, adjust column chromatography conditions) check_purification->solution_purification Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: 5-Iodopyrimidin-2-ol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodopyrimidin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and derivatization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in research and drug development?

A1: this compound is a valuable heterocyclic starting material primarily used in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 5-position of the pyrimidine ring. Its applications include the synthesis of novel compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrimidine scaffold is a common feature in many biologically active molecules.

Q2: How does the tautomerism of this compound affect its reactivity?

A2: this compound exists in a tautomeric equilibrium between the -ol and -one forms (2-hydroxy and 2-oxo, respectively). This is a critical consideration in reactions such as alkylation, where both N-alkylation and O-alkylation can occur, leading to a mixture of products. The predominant tautomer and the reaction outcome can be influenced by factors like the solvent, base, and the nature of the electrophile.

Q3: What are the general safety precautions to be taken when working with this compound and its derivatives?

A3: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. For palladium-catalyzed reactions, it is important to handle pyrophoric reagents and degassed solvents with care. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Problem 1: Low or no conversion of this compound in a cross-coupling reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the use of a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst.
Ligand Issues The choice of ligand is critical. For electron-deficient substrates like pyrimidines, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often more effective. Ensure the ligand is not degraded.
Inadequate Base The base is crucial for the catalytic cycle. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are often used. The choice of base can significantly impact the reaction rate.
Solvent Issues Use anhydrous and properly degassed solvents to prevent catalyst deactivation and side reactions. Common solvents include dioxane, toluene, and DMF. The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid in Suzuki reactions.[1]
Low Reaction Temperature Some cross-coupling reactions with less reactive partners may require higher temperatures to proceed at a reasonable rate.

Problem 2: Formation of significant side products, such as homocoupled products or dehalogenated starting material.

Possible Causes & Solutions:

Side Product Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (in Suzuki reaction) Presence of oxygen, slow transmetalation step.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Use of more reactive boronic esters or trifluoroborates can sometimes mitigate this.
Homocoupling of this compound High catalyst loading, high temperature, or prolonged reaction time.Optimize catalyst loading (typically 1-5 mol%). Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation (reduction of C-I to C-H) Presence of a hydrogen source (e.g., water, alcohol) and a reducing agent (e.g., phosphine ligand oxidation byproducts). Can also be a side reaction in the catalytic cycle.Use anhydrous solvents and reagents. The choice of ligand and base can also influence the extent of dehalogenation.
N-Alkylation vs. O-Alkylation Reactions

Problem: Formation of a mixture of N- and O-alkylated products.

Possible Causes & Solutions:

The regioselectivity of alkylation (N- vs. O-alkylation) is a common challenge due to the tautomeric nature of this compound. The outcome is highly dependent on the reaction conditions.

Factor To Favor N-Alkylation To Favor O-Alkylation
Base Use of alkali metal salts (e.g., NaH, K₂CO₃) in polar aprotic solvents like DMF often favors N-alkylation.[2]The use of silver salts (e.g., Ag₂O) in less polar solvents like benzene has been reported to favor O-alkylation.[2]
Solvent Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.Less polar, non-coordinating solvents may favor O-alkylation.
Alkylating Agent "Harder" alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation, while "softer" agents (e.g., alkyl iodides) may favor N-alkylation, although this is not a strict rule.The steric bulk of the alkylating agent can also play a role.
Temperature Reaction temperature can influence the kinetic vs. thermodynamic product distribution. This should be optimized on a case-by-case basis.Reaction temperature can influence the kinetic vs. thermodynamic product distribution. This should be optimized on a case-by-case basis.

Troubleshooting Tip: The identification of N- vs. O-alkylated isomers can be challenging. 2D NMR techniques such as HMBC can be invaluable for unambiguous structure determination by looking for correlations between the alkyl group protons and the pyrimidine ring carbons.[3][4]

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., XPhos, 4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation of this compound

This protocol describes a general procedure that often favors N-alkylation.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • If using NaH, add it portion-wise at 0 °C and stir for 30 minutes. If using K₂CO₃, add it at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate any isomeric products.

Visualizations

Suzuki_Coupling_Pathway cluster_main Desired Suzuki Coupling cluster_side Side Reactions This compound This compound Pd(II) Intermediate Pd(II) Intermediate This compound->Pd(II) Intermediate Oxidative Addition Dehalogenation Dehalogenation This compound->Dehalogenation Aryl-B(OH)2 Aryl-B(OH)2 Aryl-B(OH)2->Pd(II) Intermediate Transmetalation Homocoupling Homocoupling Aryl-B(OH)2->Homocoupling Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->this compound Desired Product Desired Product Pd(II) Intermediate->Desired Product Reductive Elimination Desired Product->Pd(0) Catalyst

Caption: Reaction pathway for Suzuki coupling of this compound and common side reactions.

Alkylation_Regioselectivity This compound This compound Base, Solvent, RX Base, Solvent, RX This compound->Base, Solvent, RX N-Alkylated Product N-Alkylated Product Base, Solvent, RX->N-Alkylated Product e.g., K2CO3, DMF O-Alkylated Product O-Alkylated Product Base, Solvent, RX->O-Alkylated Product e.g., Ag2O, Benzene Troubleshooting_Workflow Start Start Low/No Product Low/No Product Start->Low/No Product Check Catalyst Activity Check Catalyst Activity Low/No Product->Check Catalyst Activity Yes Optimize Ligand/Base Optimize Ligand/Base Check Catalyst Activity->Optimize Ligand/Base Ensure Inert Atmosphere Ensure Inert Atmosphere Optimize Ligand/Base->Ensure Inert Atmosphere Increase Temperature Increase Temperature Ensure Inert Atmosphere->Increase Temperature Success Success Increase Temperature->Success

References

troubleshooting failed reactions involving 5-Iodopyrimidin-2-ol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodopyrimidin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed or low-yielding reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in palladium-catalyzed cross-coupling reactions?

This compound's reactivity is influenced by two main factors: the halogen and its position on the pyrimidine ring. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl > F, making the iodo-substituent highly reactive.[1] However, the reactivity of the halogen is also dependent on its position on the pyrimidine ring, with the general order being C4(6) > C2 > C5.[1] Therefore, the iodine at the C5 position of this compound is at the least reactive position, which can be a source of difficulty in reactions.[1]

Q2: How does the tautomerism of this compound affect its reactivity?

This compound can exist in two tautomeric forms: the -ol form (this compound) and the -one form (5-iodo-pyrimidin-2(1H)-one). The equilibrium between these forms can be influenced by the solvent, pH, and temperature. The pyrimidin-2(1H)-one tautomer is often the more stable form. This tautomerism can affect solubility and the electronic properties of the molecule, thereby influencing its reactivity in cross-coupling reactions. For instance, the NH group in the pyrimidin-2(1H)-one form can potentially coordinate to the metal catalyst, which might influence the catalytic cycle.

Q3: What are the common side reactions to look out for?

Common side reactions in cross-coupling reactions with this compound include:

  • Dehalogenation (hydrodehalogenation): Replacement of the iodine atom with a hydrogen atom. This can be promoted by certain bases, solvents, or high temperatures.

  • Homocoupling: Formation of a dimer of the coupling partner (e.g., boronic acid in Suzuki coupling).

  • Catalyst deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[2]

  • Formation of insoluble byproducts: Polymerization or precipitation of starting materials or intermediates can occur, especially if solubility is low.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Possible Causes and Solutions

Possible Cause Suggested Solution
Poor Solubility of this compound Screen different solvents or solvent mixtures. Polar aprotic solvents like DMF, dioxane, or THF, often with water as a co-solvent, are good starting points.[3]
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. For challenging couplings with electron-deficient heteroaryl halides, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] Stronger bases are often more effective for less reactive chlorides and may also be beneficial for the less reactive 5-iodo position.
Low Reaction Temperature The C-I bond at the C5 position is less reactive.[1] Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for decomposition.[2][4]
Oxygen Sensitivity The Pd(0) active species is sensitive to oxygen.[5] Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[5][4]

Representative Solubility of this compound in Common Organic Solvents

The following table provides a general guide to the solubility of this compound based on the properties of similar organic molecules. Experimental verification is recommended.

Solvent Formula Solubility ( g/100 mL at 25 °C) Notes
Dimethylformamide (DMF)C₃H₇NOHighGood for many cross-coupling reactions.[4]
Dimethyl sulfoxide (DMSO)C₂H₆OSHighCan be used, but may be difficult to remove.
1,4-DioxaneC₄H₈O₂ModerateOften used with water for Suzuki couplings.[2][4]
Tetrahydrofuran (THF)C₄H₈OModerateCommon solvent for many organic reactions.[6]
AcetonitrileC₂H₃NLow to Moderate
TolueneC₇H₈LowOften used in Buchwald-Hartwig aminations.[2][4]
EthanolC₂H₆OLow
WaterH₂OVery Low

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2 mol% with XPhos, 4 mol%).[2][4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.[4]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2][4]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.[2][4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow for Failed Suzuki Coupling

G start Reaction Failed: Low or No Product check_solubility Is Starting Material Fully Dissolved? start->check_solubility change_solvent Action: Screen Solvents (e.g., DMF, Dioxane/H₂O) check_solubility->change_solvent No check_catalyst Is Catalyst/Ligand Appropriate and Active? check_solubility->check_catalyst Yes change_solvent->check_catalyst change_catalyst Action: Use Fresh Catalyst & Bulky Ligand (e.g., XPhos) check_catalyst->change_catalyst No check_base Is the Base Optimal? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Screen Bases (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_temp Is the Temperature High Enough? check_base->check_temp Yes change_base->check_temp increase_temp Action: Increase Temperature (e.g., 100-110 °C) check_temp->increase_temp No check_atmosphere Was an Inert Atmosphere Maintained? check_temp->check_atmosphere Yes increase_temp->check_atmosphere degas_solvents Action: Ensure Proper Degassing and Inert Setup check_atmosphere->degas_solvents No success Reaction Successful check_atmosphere->success Yes degas_solvents->success

Caption: A step-by-step troubleshooting guide for a failed Suzuki coupling reaction.

Issue 2: Unsuccessful Sonogashira Coupling

Possible Causes and Solutions

Possible Cause Suggested Solution
Copper(I) Co-catalyst Issues Use freshly purchased or purified CuI. Ensure it is added under an inert atmosphere.
Amine Base Incompatibility Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[6] The base can also act as a solvent. Ensure it is anhydrous.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction. Running the reaction at a lower temperature or under more dilute conditions can sometimes minimize this. Copper-free Sonogashira protocols can also be explored.
Incomplete Reaction If the reaction stalls, adding a fresh portion of the palladium catalyst may help.[6] Ensure rigorous exclusion of air, as this can contribute to both catalyst deactivation and alkyne homocoupling.

Detailed Experimental Protocol: Sonogashira Coupling

This is a general protocol and may need to be optimized for your specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).[4]

  • Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0 equiv.).[4][6] Then, add the terminal alkyne (1.2 equiv.) via syringe.[4][6]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.[1][4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[6]

Issue 3: Failed Buchwald-Hartwig Amination

Possible Causes and Solutions

Possible Cause Suggested Solution
Base Strength and Solubility A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[2][4] Ensure the base is fresh and handled under anhydrous conditions.
Ligand Choice The choice of ligand is critical. For challenging substrates, bulky biarylphosphine ligands such as BINAP or XPhos are often effective.[2][4]
Side Reaction: β-Hydride Elimination This can be a competing pathway.[7] The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.
Amine Reactivity Less nucleophilic amines may require more forcing conditions (higher temperature, stronger base, or a more active catalyst system).

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[4]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene).[4] Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[4]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2][4]

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination and Potential Pitfalls

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_complex [Ar-Pd(II)-I]L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR₂ + Base amide_complex [Ar-Pd(II)-NR₂]L₂ amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination side_reaction β-Hydride Elimination amide_complex->side_reaction product Ar-NR₂ reductive_elimination->product product->pd0 Regenerates Catalyst dehalogenation Ar-H (Side Product) side_reaction->dehalogenation

Caption: The catalytic cycle of Buchwald-Hartwig amination with a potential side reaction pathway.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Iodopyrimidin-2-ol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-Iodopyrimidin-2-ol. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halopyrimidines in cross-coupling reactions?

A1: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely related to the C-X bond dissociation energy, making the oxidative addition step, which is often rate-determining, more favorable for heavier halogens.[1] Consequently, this compound is a highly reactive substrate.

Q2: How does the position of the halogen on the pyrimidine ring affect reactivity?

A2: The position of the halogen significantly influences reactivity due to the electron-deficient nature of the pyrimidine ring. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C5 position, where the iodine is located in this compound, is the least reactive of the three common positions, which may necessitate more carefully optimized or forcing reaction conditions compared to 2- or 4-halopyrimidines.[1]

Q3: My this compound starting material has poor solubility. How can I address this?

A3: Poor solubility can hinder reaction rates. Consider screening a variety of solvents, including polar aprotic solvents like DMF, DMAc, or NMP, or biphasic systems like 1,4-dioxane/water or toluene/water.[2][3] In some cases, functionalizing the pyrimidinol's hydroxyl group can improve solubility.[2] For Suzuki couplings, using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes improve the overall solubility of the reaction mixture.[4]

Q4: I am observing significant dehalogenation of my starting material. What causes this and how can I prevent it?

A4: Dehalogenation (hydrodehalogenation) is a common side reaction where the iodine is replaced by a hydrogen atom. This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.[5] To minimize this, rigorously exclude water and other protic sources by using anhydrous solvents and fresh reagents under a strictly inert atmosphere (Argon or Nitrogen).[5] Screening different phosphine ligands or catalyst systems can also identify a more selective system less prone to this side reaction.[4][5]

Q5: Can microwave irradiation be used to improve my coupling reactions?

A5: Yes, microwave irradiation is a highly effective technique for optimizing these reactions. It offers significant advantages over conventional heating, including drastically reduced reaction times (often from hours to minutes), improved yields, and enhanced reproducibility.[6][7] It is particularly useful for less reactive substrates or for rapidly screening a variety of conditions.

Troubleshooting Guides

This section is organized by reaction type to address specific issues you may encounter.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Problem: Low or No Product Conversion

Q: My Suzuki reaction with this compound is sluggish or fails completely. What are the most likely causes?

A: Low or no product yield in Suzuki couplings can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be decomposing. Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[4] Using a reliable pre-catalyst, such as a Buchwald G2, G3, or G4 palladacycle, can often resolve issues with generating the active catalyst.[5][8]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[4] A biphasic solvent system (e.g., 1,4-dioxane/water, THF/water) is often required to dissolve both the organic substrates and the inorganic base.

  • Poor Reagent Quality: Boronic acids are particularly susceptible to degradation (protodeboronation), especially in the presence of moisture.[5] Always use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters).[4]

  • Sub-optimal Temperature: If the reaction is slow, consider gradually increasing the temperature. Microwave heating can be particularly effective for driving the reaction to completion.[6][7]

Problem: Significant Side Product Formation

Q: I'm observing a major byproduct that appears to be the homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[9]

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[4][6]

  • Catalyst Choice: Using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.[4]

  • Reagent Stoichiometry: Adding the aryl halide in a slight excess may help favor the cross-coupling pathway over homocoupling.[7]

Sonogashira Coupling (C-C Bond Formation)

Problem: Reaction Failure and Catalyst Decomposition

Q: My Sonogashira reaction turns black and I only recover starting material. What is going wrong?

A: The formation of palladium black indicates catalyst decomposition, a common issue in Sonogashira couplings. This reaction is also sensitive to oxygen, which promotes the undesired homocoupling of the terminal alkyne (Glaser coupling).[10]

  • Strictly Anaerobic Conditions: The exclusion of oxygen is critical. Use Schlenk techniques or a glovebox and ensure all reagents and solvents are rigorously degassed.[5][10]

  • Reagent Purity: Use a fresh, high-quality copper(I) source (typically CuI). The purity of the amine base (e.g., Et₃N, DIPEA) is also important; consider distillation if it is old.[11]

  • Solvent Choice: Anhydrous, degassed solvents like THF or DMF are standard. Some anecdotal evidence suggests THF can promote the formation of palladium black in certain cases.[11][12]

  • Temperature Control: While heating is often required, excessive temperatures can accelerate catalyst decomposition. Start at a moderate temperature (e.g., 60 °C) and monitor the reaction.[11]

Buchwald-Hartwig Amination (C-N Bond Formation)

Problem: Low Yields and Catalyst Inhibition

Q: I am attempting a Buchwald-Hartwig amination on this compound and getting poor results. What are the key parameters to optimize?

A: Buchwald-Hartwig amination can be challenging with nitrogen-containing heterocycles.

  • Ligand Selection is Critical: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting the catalyst.[13] Using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is essential to promote the desired reaction and prevent catalyst deactivation.[13][14]

  • Strong Base Required: This reaction requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[14]

  • Reactivity of Aryl Halides: In contrast to other couplings, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions. The iodide generated during the catalytic cycle can act as a catalyst inhibitor.[14] If issues persist, and a bromo-analog is available, it may paradoxically give better results.[14]

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous and inert conditions.[5]

Data Presentation

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for similar substrates.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationNotesSource(s)
Catalyst Pd(PPh₃)₄ (2-5 mol%) OR Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ is a reliable starting point.[6][13]
Ligand XPhos (4 mol%) or SPhos (4 mol%)Required if using a ligandless Pd source like Pd₂(dba)₃. Bulky, electron-rich ligands are key.[13]
Base K₂CO₃ (2-3 equiv) or K₃PO₄ (2-3 equiv)K₃PO₄ is a stronger base and can be effective if K₂CO₃ is sluggish.[6][13]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)A biphasic system is standard to dissolve all components.[6][13]
Temperature 80 - 110 °C (Conventional) or 100 - 130 °C (Microwave)Microwave heating can significantly shorten reaction times.[6]

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationNotesSource(s)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Both are common and effective pre-catalysts.[1][15]
Co-catalyst CuI (5-10 mol%)Essential for the traditional Sonogashira mechanism.[1][10]
Base Et₃N or DIPEA (2-3 equiv)Often used in excess, sometimes as the solvent. Must be anhydrous and degassed.[1][10]
Solvent THF or DMFMust be anhydrous and rigorously degassed.[1][11]
Temperature RT - 80 °CStart at a lower temperature to minimize side reactions. Iodides are reactive.[10]

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationNotesSource(s)
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Standard palladium pre-catalysts.[13][14]
Ligand XPhos (4 mol%) or BINAP (3 mol%)Bulky phosphine ligands are critical for success with heterocyclic substrates.[13][16]
Base NaOtBu (1.4-2.0 equiv) or Cs₂CO₃ (1.5-2.0 equiv)A strong, non-nucleophilic base is required. NaOtBu is very common.[13][17]
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed.[13][17]
Temperature 80 - 110 °CReaction temperature is substrate-dependent.[13][14]

Experimental Protocols

Note: These are generalized procedures. The specific amounts, temperatures, and reaction times should be optimized for each specific substrate combination. Always conduct reactions under an inert atmosphere (Argon or Nitrogen) using appropriate safety precautions.

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired boronic acid or ester (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).[6]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).[6]

  • Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).[6][13]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 15-30 minutes with stirring.[6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 2: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (0.05 equiv).[1]

  • Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 equiv).[1]

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality - Fresh SM & coupling partner? - Boronic acid stability? - Anhydrous solvents? start->check_reagents First check_catalyst Evaluate Catalyst System - Correct Pd source/ligand? - Catalyst deactivation (Pd black)? - Inert atmosphere maintained? check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions - Optimal base/solvent? - Sufficient temperature? - Adequate stirring? check_catalyst->check_conditions Catalyst OK optimize Systematically Optimize - Screen ligands - Screen bases - Screen solvents - Temperature gradient check_conditions->optimize Conditions OK success Reaction Successful optimize->success

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(I) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetal->Product ArI This compound (Ar-I) ArI->OxAdd Boronic Boronic Acid (Ar'-B(OR)₂) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal activates

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reaction_Selection start What bond do you want to form? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond coupling_partner What is your coupling partner? cc_bond->coupling_partner buchwald Buchwald-Hartwig cn_bond->buchwald Amine suzuki Suzuki-Miyaura coupling_partner->suzuki Boronic Acid / Ester sonogashira Sonogashira coupling_partner->sonogashira Terminal Alkyne heck Heck coupling_partner->heck Alkene

References

Technical Support Center: 5-Iodopyrimidin-2-ol Stability and Deiodination Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deiodination of 5-Iodopyrimidin-2-ol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem for this compound?

A1: Deiodination is the chemical process that removes the iodine atom from a molecule. For this compound, this is a significant issue as it leads to the formation of Pyrimidin-2-ol as an undesired byproduct. This conversion results in loss of the starting material, complicates purification of the desired product, and can interfere with subsequent reactions where the iodine atom is essential for coupling or other transformations. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoaromatic compounds, including this compound, particularly susceptible to this degradation pathway.

Q2: What are the primary causes of deiodination of this compound?

A2: The deiodination of this compound can be triggered by several factors commonly encountered in a laboratory setting:

  • Photodecomposition: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the C-I bond, leading to radical-mediated deiodination.[1]

  • Reductive Dehalogenation: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a common side reaction is the reductive removal of the iodine atom. This is often mediated by the formation of palladium-hydride species in the catalytic cycle.

  • Chemical Reductants: The presence of certain reducing agents in the reaction mixture can directly cause the cleavage of the carbon-iodine bond.

  • Thermal Instability: Although generally less of a concern at moderate temperatures, prolonged exposure to high temperatures can contribute to the degradation of the molecule.

  • Inappropriate Base/Solvent Combination: Certain strong bases and solvents can promote deiodination, particularly in the context of transition metal-catalyzed reactions.

Q3: How can I store this compound to ensure its stability?

A3: To minimize degradation during storage, this compound should be:

  • Protected from light: Store in an amber vial or a container wrapped in aluminum foil.

  • Stored in a cool, dark, and dry place: Refrigeration is recommended for long-term storage.

  • Kept under an inert atmosphere (e.g., argon or nitrogen): This is especially important if the compound is stored for an extended period to prevent potential oxidative or moisture-related degradation pathways that could indirectly contribute to deiodination.

Troubleshooting Guides

This section provides specific troubleshooting advice for common experimental scenarios where deiodination of this compound is observed.

Troubleshooting Deiodination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Issue: Significant formation of Pyrimidin-2-ol byproduct is observed during a cross-coupling reaction.

Workflow for Troubleshooting Deiodination in Cross-Coupling Reactions:

Deiodination_Troubleshooting start Deiodination Observed catalyst Review Catalyst System - Catalyst Choice - Ligand Selection start->catalyst High byproduct formation base Evaluate Base - Base Strength - Base Type catalyst->base No improvement end Deiodination Minimized catalyst->end Improvement seen solvent Assess Solvent - Polarity - Protic/Aprotic base->solvent No improvement base->end Improvement seen conditions Optimize Reaction Conditions - Temperature - Reaction Time solvent->conditions No improvement solvent->end Improvement seen additives Consider Additives - Radical Scavengers conditions->additives Still problematic conditions->end Improvement seen additives->end Improvement seen

Caption: Troubleshooting workflow for minimizing deiodination in cross-coupling reactions.

Detailed Troubleshooting Steps:

Parameter Potential Cause of Deiodination Recommended Solution
Palladium Catalyst Formation of palladium-hydride species which act as reducing agents.Use a well-defined palladium(0) source or a precatalyst that is less prone to forming hydrides. Consider using catalysts with bulky, electron-rich ligands.
Ligand Ligands that favor β-hydride elimination or are not sterically demanding can increase deiodination.Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote the desired reductive elimination over dehalogenation.
Base Strong bases, especially alkoxides (e.g., NaOEt, KOtBu), can act as hydride sources.Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2]
Solvent Protic solvents (e.g., alcohols) can serve as a source of hydrogen for reductive dehalogenation.Use aprotic solvents like toluene, dioxane, or DMF. Ensure the solvent is anhydrous.
Temperature Higher temperatures can accelerate the rate of deiodination.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Additives Presence of radical initiators or absence of stabilizers.Consider adding a radical scavenger, such as BHT (butylated hydroxytoluene) or TEMPO, if a radical mechanism is suspected.
Troubleshooting Photodecomposition

Issue: this compound degrades upon exposure to light, either in solution or as a solid.

Preventative Measures:

  • Work in a dark or amber-lit environment: When handling the compound, especially in solution, avoid direct exposure to sunlight or strong artificial light. Use amber-colored glassware or wrap standard glassware in aluminum foil.

  • Use of Radical Scavengers: If working in solution under conditions where light exposure is unavoidable, the addition of a radical scavenger may help to mitigate photodecomposition.[3]

  • Degas Solvents: The presence of oxygen can sometimes exacerbate photochemical degradation. Using degassed solvents can be beneficial.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, data for the closely related and structurally similar compound 5-iodouracil is presented as a reasonable proxy.

Table 1: Photodegradation Quantum Yield of 5-Iodouracil

Compound Solvent Excitation Wavelength (nm) Quantum Yield (Φ)
5-IodouracilAcetonitrile266Not explicitly quantified, but C-I bond homolysis is the primary photochemical reaction.[1]

Note: The quantum yield represents the efficiency of a photochemical process. A higher value indicates greater susceptibility to photodegradation.

Table 2: Relative Stability of 5-Halogenated Uracils in Different Solvents (Qualitative)

Solvent Relative Stability Trend
DMSOGenerally good solubility and stability.[4]
MethanolModerate solubility, potential for photoreactions.[4]
WaterLow solubility for 5-fluorouracil, which may be indicative for other halogenated uracils.[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 5-Iodopyrimidine with Minimized Deiodination

This protocol is adapted from procedures for the Suzuki coupling of 5-iodouracil derivatives and is designed to minimize the deiodination side reaction.[5]

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate and XPhos.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of a 5-Iodopyrimidine with Minimized Deiodination

This protocol is based on general procedures for Sonogashira coupling of iodo-heterocycles and is optimized to reduce deiodination.[6][7][8]

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (TEA, 2.0 mmol)

  • Anhydrous, degassed DMF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Mechanisms

Mechanism of Photochemical Deiodination

Photochemical_Deiodination A This compound B Excited State* A->B hν (Light Absorption) C Pyrimidinyl Radical (•) B->C Homolytic Cleavage D Iodine Radical (•) B->D Homolytic Cleavage F Pyrimidin-2-ol (Deiodinated Product) C->F Hydrogen Abstraction E Solvent (H-donor) E->F

Caption: Simplified mechanism of photochemical deiodination of this compound.

Catalytic Cycle of Suzuki Coupling with Competing Deiodination Pathway

Suzuki_Deiodination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-B(OH)₂ / Base PdH Hydride Formation (H-Pd(II)-I) OxAdd->PdH Hydride Source (e.g., Base, Solvent) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product Deiod_Product Ar-H (Deiodinated Byproduct) PdH->Pd0 PdH->Deiod_Product Reductive Elimination

Caption: The catalytic cycle of Suzuki coupling showing the competing dehalogenation pathway.

References

solubility issues with 5-Iodopyrimidin-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodopyrimidin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the general solubility characteristics of pyrimidine derivatives?

A1: Pyrimidine and its derivatives exhibit a range of solubilities. Generally, the parent pyrimidine ring is soluble in water and many organic solvents such as alcohols and ethers[1]. However, the solubility of substituted pyrimidines like this compound is significantly influenced by the nature of its functional groups[2]. The presence of a polar hydroxyl group and a large, non-polar iodine atom can lead to complex solubility behavior. The general principle of "like dissolves like" is a good starting point; polar solvents are more likely to dissolve polar compounds, and non-polar solvents are better for non-polar compounds.

Q2: What organic solvents should I try for dissolving this compound?

A2: Due to the dual nature of its functional groups (polar -OH and non-polar -I), a systematic approach covering a range of solvent polarities is recommended. Consider starting with polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which are often effective for compounds with similar functionalities. Studies on other pyrimidine derivatives have shown good solubility in DMF and methanol[3]. It is advisable to test a spectrum of solvents from polar to non-polar.

Q3: Can temperature be used to increase the solubility of this compound?

A3: Yes, for most compounds, solubility increases with temperature[1][2]. Gentle heating can be an effective method to dissolve this compound. However, be cautious about potential degradation, especially for compounds with sensitive functional groups like the carbon-iodine bond, which can be susceptible to heat and light[4]. It is recommended to perform initial stability tests at elevated temperatures.

Q4: My this compound solution appears discolored. What could be the cause?

A4: Discoloration, often to a brownish or purplish hue, can indicate the degradation of the compound and the liberation of elemental iodine[4]. This can be triggered by exposure to light, heat, or incompatible reagents. If you observe discoloration, it is advisable to purify the compound before use, as the presence of impurities can adversely affect your experiments.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this troubleshooting workflow to systematically identify a suitable solvent and conditions.

G start Start: Solubility Issue with This compound check_purity Check Compound Purity (e.g., NMR, LC-MS) start->check_purity solvent_screening Systematic Solvent Screening (Polar to Non-Polar) check_purity->solvent_screening solubility_test Perform Small-Scale Solubility Test solvent_screening->solubility_test soluble Soluble? solubility_test->soluble optimize_conditions Optimize Conditions: - Increase Temperature - Sonication - Co-solvents soluble->optimize_conditions No end_soluble Proceed with Experiment soluble->end_soluble Yes soluble_optimized Soluble? optimize_conditions->soluble_optimized consider_alternatives Consider Alternative Strategies: - Prodrug/Derivative Synthesis - Formulation Approaches soluble_optimized->consider_alternatives No soluble_optimized->end_soluble Yes end_insoluble Re-evaluate Experimental Design consider_alternatives->end_insoluble

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for systematically testing the solubility of this compound in a range of organic solvents.

G start Start: Prepare small, equal aliquots of this compound (e.g., 1 mg) add_solvent Add a fixed volume of solvent (e.g., 100 µL) to each aliquot. Test a range of solvents. start->add_solvent vortex Vortex/mix at room temperature for a set time (e.g., 2 minutes) add_solvent->vortex observe Observe and record solubility: - Fully Dissolved - Partially Soluble - Insoluble vortex->observe heat If not fully dissolved, gently heat the sample (e.g., 40-50°C) observe->heat observe_heat Observe and record solubility after heating heat->observe_heat sonicate If still not fully dissolved, sonicate the sample (e.g., 5-10 minutes) observe_heat->sonicate observe_sonicate Observe and record final solubility sonicate->observe_sonicate end Select best solvent and conditions for scaling up observe_sonicate->end

Caption: Experimental workflow for solvent screening.

Data Presentation

Use the following tables to systematically record your experimental observations.

Table 1: Qualitative Solubility Screening

SolventPolarityObservation at Room Temp. (e.g., Insoluble, Partially Soluble, Soluble)Observation after HeatingObservation after SonicationNotes (e.g., Discoloration)
Polar Protic
MethanolHigh
EthanolHigh
Polar Aprotic
Dimethylformamide (DMF)High
Dimethyl sulfoxide (DMSO)High
AcetonitrileMedium
AcetoneMedium
Non-Polar
Dichloromethane (DCM)Low
TolueneLow
HexanesLow

Table 2: Quantitative Solubility Determination (Example Protocol)

This protocol is for determining the approximate solubility in mg/mL.

  • Add a known weight of this compound (e.g., 10 mg) to a vial.

  • Add a small, measured volume of the chosen solvent (e.g., 0.1 mL).

  • Mix thoroughly (vortex, heat, sonicate as determined from screening).

  • If the solid dissolves completely, add another known weight of the compound and repeat until a saturated solution with excess solid is achieved.

  • If the solid does not dissolve, add small, measured volumes of the solvent until it fully dissolves.

SolventTemperature (°C)Amount of Solute (mg)Final Volume of Solvent (mL)Approximate Solubility (mg/mL)

References

Technical Support Center: Purification of 5-Iodopyrimidin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Iodopyrimidin-2-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, such as the parent pyrimidin-2-ol, and side-products from the iodination reaction. Depending on the synthetic route, these can include over-iodinated species or byproducts from the decomposition of reagents. If the synthesis involves a cyclization reaction to form the pyrimidine ring, intermediates or incorrectly cyclized products may also be present.

Q2: My this compound derivative shows poor solubility in common organic solvents. What can I do?

A2: Poor solubility is a common challenge with pyrimidin-2-ol derivatives due to their ability to form strong intermolecular hydrogen bonds. To address this, consider using more polar aprotic solvents like DMF or DMSO for initial dissolution, which can then be used for techniques like anti-solvent precipitation or for loading onto a chromatography column by adsorbing the solution onto silica gel. For recrystallization, a mixed-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., water, hexanes) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Q3: I am observing degradation of my compound during purification by silica gel column chromatography. What is happening and how can I prevent it?

A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds, including potential deiodination of the electron-rich pyrimidine ring. To mitigate this, you can deactivate the silica gel by pre-treating it with a basic modifier. This is commonly done by preparing the slurry for the column in an eluent containing a small amount of triethylamine (typically 0.1-1%). Alternatively, using a different stationary phase like neutral or basic alumina can be a good option for purifying basic heterocyclic compounds.

Q4: How can I improve the separation of my target compound from closely related impurities during column chromatography?

A4: To improve separation, optimizing the mobile phase is key. A good starting point is to aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate. If separation is still poor, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be very effective. For basic compounds that may streak on the column, adding a small amount of triethylamine to the eluent can improve peak shape and resolution.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may also be above the melting point of the compound.- Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.- Use a lower boiling point solvent or a mixed-solvent system to lower the temperature at which saturation occurs.
No crystals form upon cooling The solution is not sufficiently saturated, or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of purified crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.- Ensure the minimum amount of hot solvent was used for dissolution.- Cool the solution in an ice bath to minimize solubility.- When washing the crystals, use a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The colored impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note: Use with caution as it can also adsorb the product.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not move from the baseline (Rf = 0) The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compound runs with the solvent front (Rf = 1) The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the compound spot/band The compound is interacting too strongly with the stationary phase (common for basic compounds on acidic silica gel).- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize active sites on the silica gel.- Consider using a different stationary phase such as neutral or basic alumina.
Poor separation of spots with similar Rf values The solvent system does not provide enough selectivity.- Try a different solvent system with different polarity characteristics (e.g., switch from ethyl acetate to acetone as the polar component).- Use a gradient elution to improve resolution.- Ensure the column is not overloaded with the crude material.
Compound appears to have decomposed on the column The compound is unstable on the acidic silica gel.- Deactivate the silica gel with triethylamine before running the column.- Use an alternative stationary phase like alumina.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound Derivatives
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good single solvents will show high solubility when hot and low solubility when cold. Common choices include ethanol, methanol, water, or mixtures thereof. For mixed-solvent systems, find a "good" solvent that dissolves the compound well and a miscible "poor" solvent in which the compound is insoluble.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Mixed Solvent: To the hot solution of the "good" solvent, add the "poor" solvent dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure for this compound Derivatives
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), test various solvent systems to find one that gives a good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.3 for the target compound.[2][3] A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel (or alumina) in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Derivative recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Complex Mixtures purity_check Purity and Characterization (TLC, NMR, MS) recrystallization->purity_check column_chromatography->purity_check final_product Pure Product purity_check->final_product >95% Pure

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Identified oiling_out Oiling Out start->oiling_out Recrystallization no_crystals No Crystals start->no_crystals Recrystallization low_yield Low Yield start->low_yield Recrystallization poor_separation Poor Separation start->poor_separation Chromatography streaking Streaking/Tailing start->streaking Chromatography degradation Degradation start->degradation Chromatography solution1 Solution oiling_out->solution1 Adjust Solvent/Cooling solution2 Solution no_crystals->solution2 Concentrate/Seed solution3 Solution low_yield->solution3 Minimize Solvent solution4 Solution poor_separation->solution4 Optimize Eluent/Gradient solution5 Solution streaking->solution5 Add Base/Change Stationary Phase solution6 Solution degradation->solution6 Deactivate Silica/Use Alumina

Caption: Troubleshooting decision tree for purification challenges.

References

stability of 5-Iodopyrimidin-2-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 5-Iodopyrimidin-2-ol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a halogenated pyrimidine derivative, is expected to exhibit susceptibility to degradation under certain conditions. Generally, the pyrimidine ring is relatively stable, but the presence of an iodine substituent and a hydroxyl group can influence its reactivity. The stability is significantly dependent on pH, temperature, and exposure to light.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent. Under acidic conditions, the pyrimidine ring can be protonated, which may facilitate hydrolysis or other degradation reactions. In basic conditions, the hydroxyl group can be deprotonated, forming a phenoxide-like species that can alter the electron density of the ring and potentially increase susceptibility to nucleophilic attack or oxidation.

Q3: Is this compound susceptible to degradation by light or oxidation?

A3: Yes, halogenated organic molecules, including iodinated compounds, can be sensitive to light (photodegradation). The carbon-iodine bond can be cleaved by UV or visible light, leading to the formation of radical species and subsequent degradation products. Additionally, the molecule may be susceptible to oxidation, particularly under harsh conditions or in the presence of oxidizing agents.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred. Under acidic or basic hydrolysis, the iodine atom may be replaced by a hydroxyl group, yielding 5-hydroxypyrimidin-2-ol. Ring-opening reactions are also possible under more forcing conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of starting material in solution pH of the solution is too acidic or basic, causing degradation.Buffer the solution to a neutral pH if the experimental conditions allow. Store solutions at low temperatures and protected from light.
Exposure to light.Store solutions in amber vials or wrap containers in aluminum foil.
Presence of oxidizing agents.Ensure solvents and reagents are free from peroxides or other oxidizing impurities.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Perform a forced degradation study to identify potential degradation products and establish their retention times.
Reaction with components of the mobile phase.Evaluate the stability of this compound in the mobile phase over time.
Inconsistent results in bioassays Degradation of the compound in the assay medium.Assess the stability of this compound under the specific assay conditions (pH, temperature, incubation time).
Interaction with other assay components.Run appropriate controls to identify any potential interactions.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] The following is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

5. Thermal Degradation:

  • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

  • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a photostability chamber with a light source that provides both UV and visible light (e.g., option 2 of the ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At appropriate time points, withdraw aliquots from both the exposed and control samples for analysis.

7. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

  • Quantify the amount of this compound remaining and the formation of any degradation products.

Plausible Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound under acidic and basic conditions. These are hypothetical pathways based on general chemical principles of pyrimidine chemistry.

G cluster_acid Acidic Conditions This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H⁺ 5-Hydroxypyrimidin-2-ol 5-Hydroxypyrimidin-2-ol Protonated Intermediate->5-Hydroxypyrimidin-2-ol + H₂O - HI Ring Opening Products Ring Opening Products Protonated Intermediate->Ring Opening Products Further Hydrolysis G cluster_base Basic Conditions This compound This compound Deprotonated Intermediate Deprotonated Intermediate This compound->Deprotonated Intermediate - H⁺ Nucleophilic Substitution Product Nucleophilic Substitution Product Deprotonated Intermediate->Nucleophilic Substitution Product + OH⁻ - I⁻ Oxidation Products Oxidation Products Deprotonated Intermediate->Oxidation Products Oxidation

References

Technical Support Center: Alternative Catalysts for Cross-Coupling of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and troubleshooting alternative catalysts for the cross-coupling of 5-iodopyrimidin-2-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges include:

  • Tautomerism: this compound exists in equilibrium with its tautomeric form, 5-iodopyrimidin-2(1H)-one. This can affect its electronic properties, solubility, and potential for side reactions, such as N-arylation.

  • Catalyst Inhibition: The pyrimidine nitrogen atoms can coordinate to the metal center of the catalyst, potentially leading to deactivation or inhibition of the catalytic cycle.

  • Substrate Solubility: The solubility of this compound and its derivatives can be limited in common organic solvents, which can impact reaction kinetics and overall yield.

  • Side Reactions: Besides the desired C-C or C-N bond formation, side reactions such as hydrodehalogenation (replacement of iodine with hydrogen) and homocoupling of the coupling partners can occur.

Q2: What are the most common alternative catalysts to traditional palladium systems for this type of cross-coupling?

A2: While palladium-based catalysts are widely used, several alternatives offer potential advantages in terms of cost, reactivity, and overcoming specific challenges:

  • Nickel-Based Catalysts: These are more earth-abundant and cost-effective than palladium. Nickel catalysts have shown excellent reactivity, particularly for challenging substrates.[1]

  • Copper-Based Catalysts: Copper catalysts are a classic choice for certain C-N and C-S bond formations (Ullmann-type reactions) and can also be used in Sonogashira-type couplings, sometimes even in the absence of palladium.

  • Photocatalysts: Visible-light-mediated photoredox catalysis offers a milder alternative to thermally driven reactions, often proceeding at room temperature with unique selectivity.[1]

Q3: How does the 2-ol/-one tautomerism of the pyrimidine ring affect the choice of reaction conditions?

A3: The tautomeric equilibrium can be influenced by the solvent and the base used. The pyrimidin-2-one form has an acidic N-H proton, which can react with strong bases. This can be either beneficial, by increasing solubility, or detrimental, by causing unwanted side reactions. Careful selection of the base is crucial. For instance, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong organometallic bases to minimize side reactions. The choice of solvent can also influence the position of the tautomeric equilibrium.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is properly activated (e.g., reduction of a Pd(II) precatalyst to Pd(0)). Consider using a pre-formed Pd(0) catalyst or a modern precatalyst. - For nickel catalysts, ensure the active Ni(0) species is generated, often by using a stoichiometric reductant like zinc or manganese powder. - Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.
Catalyst Poisoning - The nitrogen atoms of the pyrimidine ring may be inhibiting the catalyst. Switch to a catalyst system with bulky ligands (e.g., Buchwald ligands like XPhos or SPhos for palladium) that can sterically hinder coordination of the pyrimidine nitrogen to the metal center.
Inappropriate Base - The chosen base may be too weak to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the nucleophile (in Sonogashira or Buchwald-Hartwig). - Screen a range of bases, from milder carbonates (K₂CO₃, Cs₂CO₃) to stronger phosphates (K₃PO₄) or alkoxides (NaOtBu), keeping in mind the potential for side reactions with the pyrimidinol proton.
Poor Solubility - If the starting materials or intermediates are not fully dissolved, the reaction will be slow or incomplete. - Try a different solvent or a co-solvent system (e.g., dioxane/water, DMF, NMP). Heating the reaction can also improve solubility.
Low Reaction Temperature - The reaction may have a high activation energy. Gradually increase the temperature in 10-20 °C increments. Microwave heating can also be an effective way to accelerate slow reactions.
Issue 2: Formation of Significant Byproducts
Byproduct Observed Potential Cause & Troubleshooting Steps
Hydrodehalogenation (Loss of Iodine) - Cause: Presence of a hydride source in the reaction mixture. This can come from the solvent (e.g., alcohols), the base, or from β-hydride elimination in certain coupling partners. - Solution: Use anhydrous, aprotic solvents. If an alcohol is necessary as a solvent or co-solvent, consider switching to a non-protic alternative. Use a weaker base that is less likely to promote this side reaction.
Homocoupling of Coupling Partners - Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step is slow. - Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). Optimizing the catalyst and ligand can accelerate the desired cross-coupling over homocoupling.
N-Arylation of the Pyrimidinone - Cause: The acidic N-H proton of the pyrimidin-2-one tautomer can react with the aryl halide under certain conditions, particularly with strong bases in Buchwald-Hartwig type reactions. - Solution: Use a weaker base. Protecting the 2-hydroxy group as an ether (e.g., OMe or OBn) prior to the coupling reaction can prevent this side reaction. The protecting group can be removed in a subsequent step.

Data Presentation: Comparison of Catalytic Systems

Disclaimer: The following data is compiled from studies on substrates analogous to this compound and should be used as a starting point for reaction optimization.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10015 min (MW)>95Microwave irradiation can significantly reduce reaction times.[2]
PdCl₂(dppf)Cs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[3]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst system, allowing for lower catalyst loading.[3]

Table 2: Alternative Catalysts for C-C and C-N Bond Formation

Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Approx. Yield (%)Notes
Suzuki-Miyaura NiCl₂(PCy₃)₂Arylboronic acidK₃PO₄2-Me-THF10070-95A cost-effective alternative to palladium for coupling with various aryl halides.
Sonogashira Pd(PPh₃)₂Cl₂ / CuITerminal AlkyneEt₃NTHFRT - 6085-97The classic Sonogashira conditions are often effective for iodopyrimidines.[4]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosAmineNaOtBuTolueneReflux70-85Bulky ligands are often necessary to overcome catalyst inhibition by the pyrimidine nitrogen.
Ullmann-type C-N CuI / LigandAmineK₂CO₃DMF110-14060-90A palladium-free alternative for C-N bond formation. Ligand choice is critical.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) until the starting material is consumed.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.

Visualizations

troubleshooting_workflow start Low or No Yield in Cross-Coupling check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp.) appropriate? check_catalyst->check_conditions Yes optimize_catalyst Action: Use precatalyst, bulky ligand, or switch metal (e.g., Ni). check_catalyst->optimize_catalyst No check_reagents Are the reagents pure and soluble? check_conditions->check_reagents Yes optimize_conditions Action: Screen bases, change solvent, increase temperature. check_conditions->optimize_conditions No optimize_reagents Action: Purify starting materials, use co-solvent. check_reagents->optimize_reagents No success Successful Coupling check_reagents->success Yes optimize_catalyst->check_catalyst optimize_conditions->check_conditions optimize_reagents->check_reagents

Troubleshooting workflow for low product yield.

catalyst_selection_logic start Desired Bond Formation cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki (Boronic Acid) cc_bond->suzuki Pd or Ni catalyst sonogashira Sonogashira (Alkyne) cc_bond->sonogashira Pd/Cu or Cu catalyst stille Stille (Organostannane) cc_bond->stille Pd catalyst buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald Pd catalyst ullmann Ullmann (Amine) cn_bond->ullmann Cu catalyst

Catalyst selection guide for this compound.

References

reducing byproduct formation in 5-Iodopyrimidin-2-ol reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Iodopyrimidin-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material

Possible Causes:

  • Insufficiently Activated Iodinating Agent: The electrophilicity of the iodine source may not be high enough for efficient reaction with the pyrimidine ring.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion.

  • Poor Solubility of Reagents: The starting material or iodinating agent may not be sufficiently soluble in the chosen solvent.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

Suggested Solutions:

  • Activation of Iodinating Agent:

    • When using N-Iodosuccinimide (NIS), consider adding a catalytic amount of an acid like trifluoroacetic acid (TFA) to increase its electrophilicity.

    • For reactions with molecular iodine (I₂), the addition of a silver salt such as silver nitrate (AgNO₃) can generate a more reactive iodine species in situ.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Solvent Selection: Choose a solvent in which both the pyrimidin-2-ol starting material and the iodinating agent have good solubility.

  • Extended Reaction Time: Monitor the reaction over a longer period to ensure the complete consumption of the starting material.

Issue 2: Formation of a Di-iodinated Byproduct

Possible Cause:

  • Excess Iodinating Agent: Using a significant excess of the iodinating agent can lead to a second iodination at another position on the pyrimidine ring.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second iodination.

  • Highly Activating Conditions: The use of strong activating agents can promote multiple iodinations.

Suggested Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity for mono-iodination.[1]

  • Controlled Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump to maintain a low concentration throughout the reaction.

  • Choice of Iodinating Agent: Use a milder iodinating agent. For example, if iodine monochloride (ICl) leads to over-iodination, switching to N-Iodosuccinimide (NIS) might provide better selectivity.[1]

Issue 3: Presence of Colored Impurities in the Final Product

Possible Causes:

  • Residual Iodine: Unreacted molecular iodine can contaminate the product.

  • Formation of Charge-Transfer Complexes: Colored complexes may form between the product and iodine.

  • Degradation Products: Under harsh reaction conditions, the pyrimidine ring or other reagents may decompose.

Suggested Solutions:

  • Quenching Excess Iodine: After the reaction is complete, add a quenching agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove unreacted iodine.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent to remove impurities.

    • Column Chromatography: Purify the product using silica gel column chromatography.

    • Activated Carbon Treatment: Dissolving the crude product and treating it with activated carbon can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Based on the chemistry of pyrimidine iodination, the most common byproducts are typically:

  • Di-iodinated pyrimidin-2-ols: Over-iodination can lead to the formation of di-iodinated species.

  • Unreacted Starting Material: Incomplete reaction results in the presence of 2-hydroxypyrimidine.

  • Inorganic Salts: Depending on the reagents used, inorganic salts like silver iodide (AgI) can be formed.[2]

Q2: Which iodinating agent is best for the synthesis of this compound?

A2: The choice of iodinating agent depends on the desired reactivity and reaction conditions. Common choices include:

  • N-Iodosuccinimide (NIS): A mild and selective iodinating agent. Its reactivity can be enhanced with a catalytic amount of acid.

  • Iodine Monochloride (ICl): A more reactive agent that can be effective but may lead to over-iodination or the formation of chlorinated byproducts if not used carefully.

  • Molecular Iodine (I₂) with an Oxidant/Activator: Often used with silver salts (e.g., AgNO₃) or other oxidants to generate a more electrophilic iodine species. Traditional methods often use harsh acidic conditions with I₂.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable solvent system for TLC should be developed to clearly separate the starting material, the desired product, and any potential byproducts.

Q4: What is a "green" method for the synthesis of this compound?

A4: A green chemistry approach for the iodination of pyrimidine derivatives involves using a solvent-free mechanical grinding method.[2] This method uses solid iodine and a silver salt (e.g., AgNO₃) and avoids the use of toxic solvents and harsh acidic conditions.[2] The reaction times are often short, and the yields can be high.[2]

Data Presentation

Table 1: Effect of Silver Salt on the Yield of 5-Iodo-uracil (A structural analog of this compound) in a Solvent-Free Grinding Reaction.

Silver SaltMolar EquivalentsReaction Time (min)Yield (%)
AgNO₃0.51038
AgNO₃0.53063
AgNO₃2.02583-86
Ag₂SO₄--73

Data adapted from a study on the iodination of uracil, which is structurally similar to pyrimidin-2-ol.[2]

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

  • Dissolve Starting Material: In a round-bottom flask, dissolve 2-hydroxypyrimidine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).

  • Cool the Mixture: Cool the solution to 0 °C in an ice bath.

  • Add NIS: Add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.

  • Stir: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash: Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Solvent-Free Iodination using Iodine and Silver Nitrate

This protocol is adapted from a green chemistry method for the iodination of uracil.[2]

  • Combine Reagents: In a mortar, combine 2-hydroxypyrimidine (1.0 eq.), solid iodine (I₂) (1.2 eq.), and silver nitrate (AgNO₃) (2.0 eq.). A few drops of acetonitrile may be added to facilitate grinding.

  • Grind: Grind the mixture with a pestle for 20-30 minutes. The reaction is often exothermic.

  • Monitor Reaction: Monitor the completion of the reaction by TLC.

  • Quench: Add a saturated solution of sodium thiosulfate to the mortar to quench unreacted iodine.

  • Isolate Product: Separate the solid product by filtration and wash with water and a small amount of cold methanol.

  • Purify: Further purification can be achieved by recrystallization or column chromatography.

Visualizations

reaction_pathway Pyrimidin-2-ol Pyrimidin-2-ol This compound This compound Pyrimidin-2-ol->this compound Iodinating Agent (e.g., NIS, ICl, I2/AgNO3) Unreacted Starting Material Unreacted Starting Material Pyrimidin-2-ol->Unreacted Starting Material Incomplete Reaction Di-iodinated Byproduct Di-iodinated Byproduct This compound->Di-iodinated Byproduct Excess Iodinating Agent High Temperature

Caption: Reaction pathway for the synthesis of this compound and potential byproducts.

troubleshooting_workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Suggested Solution Low Yield Low Yield Low Reactivity Low Reactivity Low Yield->Low Reactivity Di-iodination Di-iodination Excess Reagent Excess Reagent Di-iodination->Excess Reagent Add Activator Add Activator Low Reactivity->Add Activator Control Stoichiometry Control Stoichiometry Excess Reagent->Control Stoichiometry Lower Temperature Lower Temperature Excess Reagent->Lower Temperature

Caption: A simplified troubleshooting workflow for common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodopyrimidin-2-ol and 5-Bromopyrimidin-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a critical aspect of modern medicinal chemistry. Pyrimidin-2-ols are a key pharmacophore, and their derivatization at the 5-position via palladium-catalyzed cross-coupling reactions is a common strategy in the synthesis of novel therapeutic agents. The choice of the halogen at this position—typically bromine or iodine—significantly influences the reactivity of the substrate, impacting reaction conditions, catalyst selection, and overall synthetic efficiency.

This guide provides an objective comparison of the reactivity of 5-iodopyrimidin-2-ol and 5-bromopyrimidin-2-ol in three of the most powerful and widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by established chemical principles and representative experimental data to assist in making informed decisions for synthetic route design.

General Reactivity Trends

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker carbon-iodine bond in this compound facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[2][3] Consequently, this compound is the more reactive substrate, typically undergoing coupling under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to 5-bromopyrimidin-2-ol.[3][4]

Quantitative Reactivity Comparison

While direct side-by-side comparative data for this compound and 5-bromopyrimidin-2-ol under identical conditions is not always available in the literature, the following tables summarize expected performance based on established reactivity principles and data from analogous systems.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

ParameterThis compound5-Bromopyrimidin-2-ol
Typical Yield 85-95%70-85%
Reaction Temperature 60-80 °C80-100 °C
Reaction Time 2-8 hours8-24 hours
Catalyst Loading 1-3 mol%3-5 mol%

Table 2: Expected Performance in Sonogashira Coupling

ParameterThis compound5-Bromopyrimidin-2-ol
Typical Yield 80-95%65-80%
Reaction Temperature Room Temperature - 60 °C60-100 °C
Reaction Time 1-6 hours6-18 hours
Copper Co-catalyst Often effective withoutGenerally required

Table 3: Expected Performance in Buchwald-Hartwig Amination

ParameterThis compound5-Bromopyrimidin-2-ol
Typical Yield 75-90%60-80%
Reaction Temperature 80-100 °C100-120 °C
Reaction Time 4-12 hours12-24 hours
Ligand Choice Broader scope of effective ligandsOften requires more specialized, electron-rich ligands

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

Objective: To form a carbon-carbon bond between the pyrimidine core and an aryl or vinyl group.

Materials:

  • 5-halopyrimidin-2-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-halopyrimidin-2-ol, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Sonogashira Coupling

Objective: To form a carbon-carbon bond between the pyrimidine core and a terminal alkyne.

Materials:

  • 5-halopyrimidin-2-ol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine, 2.0 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the 5-halopyrimidin-2-ol, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[6]

Buchwald-Hartwig Amination

Objective: To form a carbon-nitrogen bond between the pyrimidine core and a primary or secondary amine.

Materials:

  • 5-halopyrimidin-2-ol (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Add the solvent, followed by the 5-halopyrimidin-2-ol and the amine.

  • Seal the tube and heat the reaction mixture to the required temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[7]

Visualizations

G Generalized Palladium-Catalyzed Cross-Coupling Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) Intermediate D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst G Ar-R Product F->G H Ar-X H->B (5-halopyrimidin-2-ol) I R-M I->D (Organoboron, Alkyne, Amine)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Reactivity Comparison Workflow Start Select 5-halopyrimidin-2-ol for Cross-Coupling Halogen Which Halogen? Start->Halogen Iodo This compound Halogen->Iodo Iodine Bromo 5-Bromopyrimidin-2-ol Halogen->Bromo Bromine Iodo_Props Weaker C-I bond Higher Reactivity Iodo->Iodo_Props Bromo_Props Stronger C-Br bond Lower Reactivity Bromo->Bromo_Props Iodo_Cond Milder Conditions: - Lower Temperature - Shorter Time - Lower Catalyst Loading Iodo_Props->Iodo_Cond Bromo_Cond Harsher Conditions: - Higher Temperature - Longer Time - Higher Catalyst Loading Bromo_Props->Bromo_Cond Outcome Desired Product Iodo_Cond->Outcome Bromo_Cond->Outcome

Caption: Decision workflow for selecting the appropriate 5-halopyrimidin-2-ol.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 5-Iodopyrimidin-2-ol. The selection of an appropriate analytical method is contingent upon its intended application, such as purity evaluation, quantitative assay, or identification. This document is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures.

Comparison of Potential Analytical Methods

The following table compares common analytical techniques that can be employed for the analysis of this compound.

Analytical Technique Principle Potential Advantages Potential Disadvantages Primary Applications
High-Performance Liquid Chromatography (HPLC) Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1]Higher cost of instrumentation and solvents compared to some other methods.[1]Purity determination, assay for potency, stability testing, and impurity profiling.[1]
Gas Chromatography (GC) Separation is based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.[1]Excellent for the analysis of volatile impurities; high separation efficiency.[1]The analyte must be volatile and thermally stable; derivatization may be required for non-volatile compounds.Analysis of volatile organic impurities and residual solvents.
Mass Spectrometry (MS) This technique separates ions based on their mass-to-charge ratio.[2]Provides molecular weight information and structural elucidation; high sensitivity and selectivity.Can be complex to operate and maintain; matrix effects can interfere with analysis.Identification of unknown impurities, structural confirmation, and trace-level quantification when coupled with HPLC or GC.
UV-Visible Spectroscopy Measures the absorption of light in the UV and visible regions of the electromagnetic spectrum.[2]Simple, rapid, and cost-effective; suitable for quantitative analysis of compounds with a chromophore.Limited selectivity; susceptible to interference from other absorbing compounds.Preliminary quantification, dissolution testing, and as a detector for HPLC.
Infrared (IR) Spectroscopy Detects the vibrations of atoms within a molecule, providing a "fingerprint" of the compound.[2]Provides information about functional groups and molecular structure.[2]Not typically used for quantitative analysis; sample preparation can be critical.[2]Identification and structural characterization of the bulk material.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules.[2]Provides unambiguous structural elucidation.Lower sensitivity compared to other methods; requires expensive instrumentation and specialized expertise.Definitive structural confirmation and identification of impurities.

Data Presentation: Validation Parameters

The following tables summarize the typical validation parameters and acceptance criteria for HPLC and GC-MS methods, in accordance with ICH Q2(R1) guidelines.[3][4]

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from any impurity or degradation product peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).[1][5]
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[1]For assay: 80% to 120% of the test concentration. For purity: Reporting level to 120% of the impurity specification.[1]
Accuracy The closeness of the test results obtained by the method to the true value.[1]Recovery of 98.0% to 102.0% of the known amount of analyte spiked into a placebo.[1]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]Repeatability (intra-assay precision): RSD ≤ 1.0%. Intermediate precision (inter-assay precision): RSD ≤ 2.0%.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Table 2: GC-MS Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Specificity The ability to separate and identify the analyte from other volatile components.The mass spectrum of the analyte peak should be unique and match a reference spectrum. Chromatographic peaks should be well-resolved.
Linearity Proportionality of the response to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.995.
Accuracy Closeness of the measured value to the true value.Recovery of 95.0% to 105.0% for spiked samples.
Precision Repeatability of the measurement.Repeatability (intra-day precision): RSD ≤ 5.0%. Intermediate precision (inter-day precision): RSD ≤ 10.0%.
LOD The lowest concentration at which the analyte can be reliably detected.Typically determined by a signal-to-noise ratio of 3:1 for a characteristic ion.
LOQ The lowest concentration at which the analyte can be reliably quantified.Typically determined by a signal-to-noise ratio of 10:1 for a characteristic ion.
Robustness The ability to withstand small variations in experimental conditions.Consistent results with minor changes in parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination and Assay

This protocol is designed for the quantitative purity assessment of this compound.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV detector.[6]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 275 nm).

  • Injection Volume: 10 µL.[6]

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Validation Procedure:

  • Specificity: Inject the blank, standard, sample, and a spiked sample to demonstrate no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject each in triplicate. Plot the peak area against concentration and perform a linear regression analysis.[5]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120%).[3]

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine by injecting solutions of decreasing concentrations and measuring the signal-to-noise ratio.

Protocol 2: GC-MS Method for Identification of Volatile Impurities

This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Chromatographic and MS Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[6]

  • MS Transfer Line Temperature: 280 °C.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a GC vial.

  • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

4. Validation Procedure:

  • Specificity: Analyze a blank solvent and the sample solution to identify all volatile components. Compare the mass spectrum of the main peak with a reference spectrum of this compound.

  • LOD & LOQ for Key Impurities: Prepare a dilution series of known volatile impurities and determine the signal-to-noise ratio for their characteristic ions.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical progression of validating an analytical method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Implementation cluster_4 Continuous Monitoring A Define Analytical Target Profile (ATP) B Select Analytical Technique A->B C Preliminary Method Optimization B->C D Define Validation Parameters & Criteria C->D E Write Validation Protocol Document D->E F Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) E->F G Data Analysis F->G H Compare Results to Acceptance Criteria G->H I Prepare Validation Report H->I J Method Implementation for Routine Use I->J K Method Performance Monitoring & Re-validation (if necessary)

Caption: Workflow for analytical method validation.

References

A Comparative Analysis of the Biological Activities of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1][2] This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various pyrimidine derivatives, supported by experimental data. The information is curated to assist researchers in understanding structure-activity relationships and in the rational design of novel therapeutics.

Comparative Anticancer Activity

The anticancer potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[1] These modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
RDS 3442 Analog (2a) AminopyrimidineGlioblastoma4 - 8[3]
Triple-Negative Breast Cancer4 - 8[3]
Oral Squamous Cell Carcinoma4 - 8[3]
Colon Cancer4 - 8[3]
Compound 3b Thiazolo[4,5-d]pyrimidineMelanotic Melanoma (C32)24.4[4]
Amelanotic Melanoma (A375)25.4[4]
Breast Cancer (MCF-7/WT)>50[4]
Prostate Cancer (DU145)>50[4]
Compound 7 Pyrazolo[3,4-d]pyrimidineCervical Cancer (HeLa)17.50[5]
Fibrosarcoma (HT1080)43.75[5]
Colon Adenocarcinoma (Caco-2)73.08[5]
Lung Carcinoma (A549)68.75[5]
Compound 5 Pyrazolo[3,4-d]pyrimidineCervical Cancer (HeLa)74.8[5]
Fibrosarcoma (HT1080)96.25[5]
Colon Adenocarcinoma (Caco-2)76.92[5]
Lung Carcinoma (A549)148[5]
Compound 18a N-(pyrimidin-2-yl)hexanamide--[6]

Comparative Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, with various analogs exhibiting activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound a4 Pyrrolo[2,3-d]pyrimidineStaphylococcus aureus-[7]
Escherichia coli-[7]
Compound a5 Pyrrolo[2,3-d]pyrimidineStaphylococcus aureus-[7]
Escherichia coli-[7]
Compound a7 Pyrrolo[2,3-d]pyrimidineStaphylococcus aureus-[7]
Escherichia coli-[7]
Compound a8 Pyrrolo[2,3-d]pyrimidineStaphylococcus aureus-[7]
Escherichia coli-[7]
Compound a9 Pyrrolo[2,3-d]pyrimidineStaphylococcus aureus-[7]
Escherichia coli-[7]
Compound 9d Pyrrolo[2,1-b][6][8]benzothiazoleCandida albicans4-10 (µmol L⁻¹)[9]
Ganoderma lucidum4-10 (µmol L⁻¹)[9]
Aspergillus flavus4-10 (µmol L⁻¹)[9]
Compounds 2c, 2d, 3c, 8a, 8b, 9a, 9b, 9c, 9d [6][10][11]triazolo[1,5-a]pyrimidineKlebsiella pneumoniae (MDR)-[12]
MRSA1 (MDR)-[12]

Comparative Anti-inflammatory Activity

Several pyrimidine derivatives have been investigated for their anti-inflammatory properties, often evaluated by their ability to inhibit key inflammatory mediators or enzymes like cyclooxygenases (COX).

Compound IDDerivative ClassIn Vivo/In Vitro ModelActivityReference
Compound 4 Pyrazolo[3,4-d]pyrimidineRat pleurisy inflammation modelGood activity at 30 mg/kg, p.o.[13]
Compound with R=F Hexahydroimidazo[1,2-c]pyrimidineCarrageenan-induced paw edema in ratsSignificant inhibition of paw swelling[13]
Compound 19 Thiazolo[3,2-c]pyrimidine-5-thioneCarrageenan-induced paw edema in rats37.4% inhibition at 100 mg/kg p.o.[13]
Compounds V4 & V8 MorpholinopyrimidineLPS-induced RAW 264.7 macrophagesSignificantly reduced iNOS and COX-2 expression[14]
Compounds 7-9 Pyrazolo[3,4-d]pyrimidineIn vitro COX-1/COX-2 inhibitionStronger inhibitory effects against COX-2 than COX-1[15]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of pyrimidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.[4][5]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the pyrimidine derivatives against various microbial strains is determined using the broth microdilution method.[7]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and a standardized inoculum is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard method to evaluate the acute anti-inflammatory activity of compounds.[13][16]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).[13]

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis

Certain pyrimidine derivatives have been identified as promoting bone formation by activating the BMP2/SMAD1 signaling pathway.[6]

BMP2_SMAD1_Pathway Pyrimidine Derivative Pyrimidine Derivative BMP2 BMP2 Pyrimidine Derivative->BMP2 BMPR BMP Receptor BMP2->BMPR Binds SMAD1 SMAD1/5/8 BMPR->SMAD1 Phosphorylates pSMAD1 p-SMAD1/5/8 Complex SMAD Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex DNA DNA Complex->DNA Translocates to Nucleus and Binds DNA Gene Osteogenic Gene Expression DNA->Gene

Caption: Activation of the BMP2/SMAD1 signaling pathway by a pyrimidine derivative, leading to osteogenesis.

Experimental Workflow: In Vitro Anticancer Screening

The general workflow for screening pyrimidine derivatives for their anticancer activity involves a series of well-defined steps.

Anticancer_Screening_Workflow start Start: Synthesized Pyrimidine Derivatives cell_culture 1. Cell Line Culture (e.g., MCF-7, A549) start->cell_culture treatment 2. Treatment with Derivative Concentrations cell_culture->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay 4. MTT Assay for Cell Viability incubation->mtt_assay data_analysis 5. Data Analysis (Calculate IC50) mtt_assay->data_analysis hit_identification Hit Identification (Potent Compounds) data_analysis->hit_identification end End: Further Preclinical Studies hit_identification->end

Caption: A typical experimental workflow for the in vitro screening of anticancer activity of pyrimidine derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrimidine derivatives is intrinsically linked to their chemical structure. This diagram illustrates the logical relationship between structural modifications and the resulting biological effects.

SAR_Logic core Pyrimidine Core Scaffold substituents Substituent Modifications (Position, Nature) core->substituents is modified by properties Physicochemical Properties (Lipophilicity, Sterics, Electronics) substituents->properties influences target_binding Target Binding Affinity properties->target_binding affects pharmacokinetics Pharmacokinetics (ADME) properties->pharmacokinetics affects biological_activity Biological Activity (Anticancer, Antimicrobial, etc.) target_binding->biological_activity determines pharmacokinetics->biological_activity modulates

Caption: The logical relationship illustrating how structural modifications of the pyrimidine core influence biological activity.

References

A Comparative Guide to the Synthesis of 5-Iodopyrimidin-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary synthetic protocols for obtaining 5-Iodopyrimidin-2-ol, a key intermediate in the development of novel therapeutics. The protocols presented are based on established methodologies for the synthesis of related compounds and are adapted for the specific preparation of this compound. We will delve into a direct iodination approach and a multi-step synthetic route, presenting detailed experimental procedures, a comparative analysis of their performance, and visual representations of the synthetic workflows.

Comparative Data of Synthesis Protocols

The following table summarizes the key quantitative data for the two proposed synthesis protocols for this compound.

ParameterProtocol 1: Direct IodinationProtocol 2: Multi-Step Synthesis from 5-Bromopyrimidin-2-ol
Starting Material Pyrimidin-2-ol5-Bromopyrimidin-2-ol
Key Reagents Iodine (I₂), Silver Nitrate (AgNO₃)Potassium Iodide (KI), Copper(I) Iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA)
Solvent Solvent-free (Mechanical Grinding)Dimethylformamide (DMF)
Reaction Time 30 - 60 minutes24 hours
Reaction Temperature Room Temperature120 °C
Reported Yield High (estimated >90%)[1]Moderate to High (estimated 70-85%)
Product Purity High, requires minimal purificationGood, requires chromatographic purification
Scalability Potentially scalable, though mechanical grinding on a large scale may require specialized equipment.Readily scalable for industrial production.
Environmental Impact "Green" approach with no organic solvents.[1]Involves the use of a high-boiling organic solvent (DMF).
Key Advantages Environmentally friendly, rapid reaction, high yield.[1]Utilizes a readily available starting material (5-bromopyrimidin-2-ol) and well-established reaction conditions.
Key Disadvantages Requires a mechanical grinder.Longer reaction time, higher temperature, and use of an organic solvent.

Experimental Protocols

Protocol 1: Direct Iodination of Pyrimidin-2-ol

This protocol is adapted from a green chemistry approach for the iodination of pyrimidine derivatives.[1]

Materials:

  • Pyrimidin-2-ol

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Mortar and pestle or a mechanical grinder

Procedure:

  • In a mortar, combine Pyrimidin-2-ol (1.0 eq), Iodine (1.2 eq), and Silver Nitrate (1.5 eq).

  • Grind the solid mixture vigorously using a pestle for 30-60 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the resulting solid mixture is suspended in a minimal amount of ethyl acetate.

  • The solid silver iodide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Protocol 2: Multi-Step Synthesis from 5-Bromopyrimidin-2-ol via Finkelstein Reaction

This proposed protocol utilizes a copper-catalyzed Finkelstein reaction, a common method for the synthesis of aryl iodides from aryl bromides.

Materials:

  • 5-Bromopyrimidin-2-ol

  • Potassium Iodide (KI)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium thiosulfate

  • Brine

Procedure:

  • To a reaction vessel, add 5-Bromopyrimidin-2-ol (1.0 eq), Potassium Iodide (2.0 eq), and Copper(I) Iodide (0.1 eq).

  • Add anhydrous Dimethylformamide (DMF) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the two proposed synthesis protocols for this compound.

Protocol1 Start Pyrimidin-2-ol, I₂, AgNO₃ Grinding Mechanical Grinding (30-60 min, RT) Start->Grinding Workup Filtration & Concentration Grinding->Workup Product This compound Workup->Product

Protocol 1: Direct Iodination Workflow

Protocol2 Start 5-Bromopyrimidin-2-ol, KI, CuI, DMEDA Reaction Finkelstein Reaction (24h, 120°C in DMF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Protocol 2: Multi-Step Synthesis Workflow

References

In Vitro vs. In Vivo Efficacy of 5-Iodopyrimidin-2-ol Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-Iodopyrimidin-2-ol based compounds, a class of molecules investigated for their potential as anticancer agents, particularly as radiosensitizers. The primary focus is on 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR), a prodrug of the thymidine analog 5-iodo-2'-deoxyuridine (IUdR), which has been a key compound in preclinical and clinical studies. Due to the limited availability of comprehensive, directly comparable in vitro and in vivo efficacy data for a wide range of novel this compound derivatives in publicly accessible literature, this guide will utilize data on IPdR as a representative example and provide generalized experimental protocols and a relevant signaling pathway.

Data Presentation: A Comparative Look at Efficacy

Direct, side-by-side comparative studies detailing the in vitro (e.g., IC50 values) and in vivo (e.g., tumor growth inhibition) efficacy of a series of this compound based compounds are not extensively available in the public domain. However, to illustrate the type of data required for such a comparison, the following tables present available in vivo data for IPdR and a hypothetical representation of corresponding in vitro data.

Table 1: In Vivo Efficacy of 5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR) in a U87 Human Glioblastoma Xenograft Model

Treatment GroupDose of IPdR (mg/kg/day)Radiotherapy (RT)Outcome
Control0No-
IPdR Alone≥ 500NoModerate inhibition of tumor growth[1]
IPdR + RT1002 Gy/day x 4 daysSignificant tumor growth delay[1]
IPdR + RT2502 Gy/day x 4 daysSignificant tumor growth delay[1]
IPdR + RT≥ 5002 Gy/day x 4 daysMaximum radiosensitization and significant tumor growth delay[1]

Table 2: Hypothetical In Vitro Cytotoxicity of 5-Iodo-2'-deoxyuridine (IUdR) in Various Cancer Cell Lines

This table is a representation of typical data and not based on a single direct study of this compound compounds.

CompoundCell LineAssay TypeIC50 (µM)
IUdRU87 (Glioblastoma)MTT AssayData not available
IUdRHeLa (Cervical Cancer)Clonogenic AssayData not available
IUdRA549 (Lung Cancer)MTT AssayData not available
IUdRMCF-7 (Breast Cancer)Clonogenic AssayData not available

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are generalized protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazial-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Model: Subcutaneous Tumor Implantation

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium or PBS.

  • Animal Model: Use 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).

  • Injection: Inject approximately 2-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound and/or radiation according to the study design.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Width² x Length) / 2.

  • Data Analysis: Compare the tumor growth rates between the different treatment groups to assess efficacy.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Radiosensitization by IUdR

This compound based compounds like IPdR act as prodrugs, being converted in vivo to 5-iodo-2'-deoxyuridine (IUdR). IUdR, a thymidine analog, is incorporated into the DNA of proliferating cancer cells. The presence of the iodine atom makes the DNA more susceptible to damage from ionizing radiation. When irradiated, the incorporated IUdR facilitates the formation of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. This enhanced DNA damage overwhelms the cell's repair machinery, leading to cell cycle arrest and ultimately, apoptotic cell death. The key signaling pathway activated in response to these DSBs is the DNA Damage Response (DDR) pathway, primarily mediated by the ATM and ATR kinases.

G cluster_0 Cellular Uptake and DNA Incorporation cluster_1 Radiation-Induced DNA Damage and Signaling IPdR This compound (IPdR) IUdR 5-Iodo-2'-deoxyuridine (IUdR) IPdR->IUdR Metabolic Conversion IUdR_TP IUdR-Triphosphate IUdR->IUdR_TP Phosphorylation DNA_inc IUdR Incorporation into DNA IUdR_TP->DNA_inc DSB DNA Double-Strand Breaks (DSBs) DNA_inc->DSB Sensitization Radiation Ionizing Radiation Radiation->DSB ATM ATM Kinase (activated) DSB->ATM Activation ATR ATR Kinase (activated) DSB->ATR Activation DDR Downstream DNA Damage Response (Chk1/Chk2, p53) ATM->DDR ATR->DDR Repair_Inhibition Inhibition of DNA Repair DDR->Repair_Inhibition Apoptosis Apoptosis DDR->Apoptosis G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation invitro_start Compound Synthesis (this compound derivatives) cytotoxicity Cytotoxicity Assays (e.g., MTT, Clonogenic) invitro_start->cytotoxicity radiosensitization In Vitro Radiosensitization (Clonogenic Assay with RT) invitro_start->radiosensitization ic50 Determine IC50 values cytotoxicity->ic50 invivo_start Lead Compound Selection ic50->invivo_start Inform selection ser Calculate Sensitizer Enhancement Ratio (SER) radiosensitization->ser ser->invivo_start Inform selection xenograft Xenograft Tumor Model (e.g., subcutaneous) invivo_start->xenograft treatment Treatment with Compound +/- Radiotherapy xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy_assessment Assess Antitumor Efficacy (e.g., TGI) tumor_measurement->efficacy_assessment

References

A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the pyrimidine scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various substituted pyrimidines, 5-Iodopyrimidin-2-ol serves as a key building block for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst is paramount to achieving high efficiency, yield, and selectivity in these transformations. This guide provides a comparative overview of common catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound and structurally related halo-pyrimidines, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents. The choice of palladium catalyst and ligand significantly influences the reaction outcome. Below is a summary of the performance of different palladium-based catalysts in the Suzuki-Miyaura coupling of substrates analogous to this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O1001-2436-85A classic, versatile catalyst, though sometimes requiring longer reaction times.[1]
PdCl₂(dppf)·CH₂Cl₂dppfK₂CO₃1,4-Dioxane1001-2470Known for its high efficiency and broad substrate scope.[1]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane1001-2431A common palladium precursor, its effectiveness is highly dependent on the ligand.[1]
Pd(OAc)₂PCy₃K₂CO₃1,4-Dioxane1001-2426Bulky phosphine ligands can enhance catalytic activity.[1]

Note: The presented data is based on the Suzuki coupling of 2,4-dichloropyrimidine and is intended to provide a comparative framework for catalyst selection for this compound.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of N-aryl pyrimidines. The selection of the palladium precursor and, crucially, the phosphine ligand is critical for achieving high yields, particularly with challenging substrates.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene808-1675-98A highly active system for a broad range of amines.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012-2470-95Effective for coupling with primary and secondary amines.
Pd₂(dba)₃BINAPNaOtBuToluene808-1675-98A well-established ligand for amination reactions.

Note: The data presented is representative of Buchwald-Hartwig aminations on analogous bromo- and chloropyrimidines and serves as a guide for catalyst system selection for this compound.[2]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to 5-alkynylpyrimidin-2-ol derivatives, which are valuable intermediates in medicinal chemistry. This reaction is typically co-catalyzed by palladium and copper salts.

Palladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄CuIEt₃NDMF806-1260-88A standard and effective catalyst system for Sonogashira couplings.
PdCl₂(PPh₃)₂CuIDIPEAAcetonitrile804-865-90Often shows high catalytic activity and good yields.

Note: The data is based on Sonogashira couplings of analogous 5-bromopyrimidines and is intended to guide the selection of catalysts for this compound.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of 5-substituted-pyrimidin-2-ol derivatives. The following are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions that can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In an oven-dried reaction vessel under an inert atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) are combined.[2] The this compound (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by the degassed solvent (e.g., toluene).[2] The reaction mixture is heated to 80-110 °C and stirred vigorously until complete consumption of the starting material is observed by TLC or LC-MS.[2] After cooling to room temperature, the mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent (e.g., DMF or acetonitrile), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.), and a base (e.g., Et₃N or DIPEA, 2.0 equiv.) are added. The reaction mixture is stirred under an inert atmosphere at the appropriate temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams outline a typical experimental workflow and the logical relationship of components in a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents catalyst Add Catalyst System: - Palladium Precursor - Ligand - (Co-catalyst) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product Catalyst_System_Components cluster_reaction Catalytic System Catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., PPh₃, XPhos) Catalyst->Ligand Base Base (e.g., K₂CO₃, NaO-tBu) Catalyst->Base Solvent Solvent (e.g., Toluene, Dioxane) Catalyst->Solvent Product 5-Substituted-pyrimidin-2-ol Catalyst->Product facilitates conversion to Reactants This compound + Coupling Partner Reactants->Catalyst interact with

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. For a key intermediate like 5-Iodopyrimidin-2-ol, ensuring high purity is paramount for the integrity of subsequent synthetic steps and the safety and efficacy of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for purity determination, supported by detailed experimental protocols and comparative data.

Comparative Analysis of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of non-volatile and thermally stable compounds, offering high resolution and sensitivity. However, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Melting Point Analysis provide valuable, often complementary, information regarding a compound's purity and identity.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

ParameterHPLC¹H NMR SpectroscopyMelting Point Analysis
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.Determination of the temperature range over which a solid melts.
Primary Output Chromatogram showing retention time and peak area of the main component and impurities.Spectrum showing chemical shifts, integration, and coupling patterns of protons.A specific temperature or temperature range.
Purity Determination Quantitative, based on the relative peak area of the main component (Area % method).Semi-quantitative, by comparing the integration of impurity signals to the main component signals.Qualitative; a sharp melting point close to the literature value suggests high purity, while a broad range indicates impurities.
Impurity Identification Possible with a mass spectrometer (LC-MS) or by comparison with known impurity standards.Can provide structural information about impurities if their signals are resolved and sufficiently intense.Not possible.
Hypothetical Purity (%) 98.5%~98-99% (based on integration)High (sharp melting point observed)
Advantages Highly sensitive, quantitative, and reproducible. Can separate complex mixtures.Provides detailed structural information, can identify unknown impurities, and is non-destructive.Simple, rapid, and inexpensive. A good first indicator of purity.
Limitations Requires a reference standard for absolute quantification. Co-elution of impurities can occur.Lower sensitivity compared to HPLC. Quantification can be less precise.Insensitive to small amounts of impurities and impurities with similar melting points.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantitative purity assessment of synthesized this compound. The primary potential impurity considered is the unreacted starting material, 2-hydroxypyrimidine.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is intended for the structural confirmation and semi-quantitative purity assessment of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate all signals.

Purity Assessment:

  • Expected Chemical Shifts for this compound (hypothetical):

    • δ 8.2 (s, 1H, pyrimidine H)

    • δ 8.5 (s, 1H, pyrimidine H)

    • δ 12.0 (br s, 1H, OH/NH)

  • Expected Chemical Shifts for 2-hydroxypyrimidine (impurity):

    • δ 6.5 (t, 1H, pyrimidine H)

    • δ 8.1 (d, 2H, pyrimidine H)

  • Compare the integration of the impurity signals to the signals of the main product to estimate purity.

Melting Point Analysis

This protocol provides a rapid, qualitative assessment of the purity of the synthesized this compound.

Instrumentation:

  • Melting point apparatus.

Procedure:

  • Place a small amount of the dry, crystalline this compound into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 1-2°C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.

Interpretation:

  • A pure compound will have a sharp melting point range (typically < 2°C).

  • The presence of impurities will typically cause a depression and broadening of the melting point range.

  • Hypothetical Melting Point for pure this compound: 215-217°C.

  • Observed Melting Point for synthesized sample: 212-216°C, indicating the presence of some impurities.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive purity assessment of synthesized this compound.

G Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of this compound workup Crude Product Isolation & Drying synthesis->workup hplc HPLC Analysis Quantitative Purity (e.g., 98.5%) Detects Starting Material workup->hplc Sample nmr ¹H NMR Spectroscopy Structural Confirmation Semi-quantitative Purity workup->nmr Sample mp Melting Point Analysis Qualitative Purity Check Broad Range Indicates Impurities workup->mp Sample decision Purity Acceptable? hplc->decision Data nmr->decision Data mp->decision Data pass Proceed to Next Step decision->pass Yes fail Further Purification Required decision->fail No

Caption: Workflow for the comprehensive purity assessment of this compound.

A Comparative Guide to the Experimental Reproducibility of 5-Iodopyrimidin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental results related to 5-iodopyrimidin-2-ol and its structural analogs. Due to the limited availability of direct experimental data for this compound, this document focuses on closely related and well-characterized halogenated pyrimidines. The information herein is intended to serve as a valuable resource for researchers investigating the synthesis, biological activity, and potential therapeutic applications of this class of compounds.

I. Synthesis of Halogenated Pyrimidines: A Comparative Overview

The reproducibility of experimental outcomes is fundamentally linked to the consistency and purity of the chemical matter used. The synthesis of halogenated pyrimidines can be achieved through various methods, each with its own set of advantages and challenges regarding yield, purity, and scalability. Below, we present a comparison of common synthetic strategies for introducing a halogen atom at the C5 position of the pyrimidine ring.

Table 1: Comparison of Synthetic Methods for 5-Halopyrimidin-2-ols

MethodHalogenating AgentTypical SubstrateReported YieldsKey Considerations
Direct Iodination Iodine (I₂) in the presence of a base2-Benzylthiopyrimidine~80%Mild reaction conditions, good regioselectivity.[1]
Chlorination followed by Substitution Phosphorus oxychloride (POCl₃)5-Iodo-2-benzylthiouracilHighCan be used to introduce various functional groups at the C4 position.[1]
Bromination N-Bromosuccinimide (NBS)Pyrimidin-2-olVariableRequires careful control of reaction conditions to avoid over-bromination.
Fluorination Selectfluor®Pyrimidin-2-olModerate to GoodOften requires specialized reagents and conditions.

II. Experimental Protocol: Synthesis of 4-Chloro-5-iodo-2-benzylthiopyrimidine

To ensure experimental reproducibility, meticulous adherence to established protocols is paramount. The following is a detailed methodology for the synthesis of a 4-chloro-5-iodo-2-benzylthiopyrimidine, a key intermediate for further derivatization. This protocol is adapted from a peer-reviewed study on the synthesis of 5-iodopyrimidine analogs.[1]

Materials:

  • 5-Iodo-2-benzylthiouracil

  • Phosphorus oxychloride (POCl₃)

  • Ether

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • A mixture of 5-iodo-2-benzylthiouracil (0.01 mol) and POCl₃ (0.06 mol) is refluxed for 1 hour.

  • Excess POCl₃ is removed by distillation under reduced pressure.

  • The reaction mixture is carefully poured into 200 ml of ice-cold water.

  • The resulting solid is extracted with ether (3 x 100 ml).

  • The combined ether extracts are washed with 5% aqueous NaHCO₃ solution (3 x 100 ml) followed by water (3 x 100 ml).

  • The ether layer is dried over anhydrous MgSO₄.

  • The solvent is evaporated to yield the product.

Characterization: The final product can be characterized by Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.[1]

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of 4-Chloro-5-iodo-2-benzylthiopyrimidine start Start: 5-Iodo-2-benzylthiouracil + POCl3 reflux Reflux for 1 hour start->reflux distill Distill excess POCl3 reflux->distill quench Pour into ice water distill->quench extract Extract with Ether quench->extract wash_bicarb Wash with 5% NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry over MgSO4 wash_water->dry evaporate Evaporate solvent dry->evaporate product Product: 4-Chloro-5-iodo-2-benzylthiopyrimidine evaporate->product

Caption: A flowchart illustrating the key steps in the synthesis of 4-chloro-5-iodo-2-benzylthiopyrimidine.

III. Comparative Biological Activity of Halogenated Pyrimidines

The introduction of a halogen atom to the pyrimidine scaffold can significantly modulate its biological activity. This section provides a comparative summary of the reported antiviral and anticancer activities of various 5-halogenated pyrimidine derivatives.

Table 2: Antiviral Activity of 5-Halogenated Pyrimidine Nucleosides

CompoundVirusAssayEndpointReported Activity
5-Iodo-2'-deoxyuridine (IUdR) Herpes Simplex Virus Type 1 (HSV-1)Plaque Reduction Assay50% Plaque Reduction1-8 µg/ml[2]
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) Varicella-Zoster Virus (VZV)Cell CultureAntiviral ActivitySpecific anti-VZV activity reported[1]
5-Fluoro-2'-deoxyuridine Various VirusesIn vitroInhibition of viral replicationBroad-spectrum antiviral activity
5'-Amino-2',5'-dideoxy-5-iodouridine (AIdU) Herpes Simplex Virus Type 1 (HSV-1)In vivo and in vitroInhibition of deoxypyrimidine kinaseShows antiherpetic activity[3]

Table 3: Anticancer Activity of Pyrimidine Derivatives

Compound ClassCancer Cell LineAssayEndpointReported Activity
Thiazolo[4,5-d]pyrimidine derivatives A375, C32, DU145, MCF-7/WTMTT AssayIC₅₀Some derivatives show high toxicity to cancer cells[4]
3,4-Dihydropyrimidin-2(1H)-one derivatives U87, U251, HeLa, A549Cytotoxicity AssaySurvival RateSelective cytotoxicity towards certain tumor types[5]
New pyrimidine derivatives LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1Proliferation AssayInhibitory ActivityAll tested compounds exhibited inhibitory activity[6]

IV. Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, many pyrimidine-based anticancer agents function by inhibiting key enzymes involved in DNA synthesis or repair.

Signaling Pathway for Topoisomerase II Inhibition

G cluster_pathway Mechanism of Action: Topoisomerase II Inhibition drug Thiazolopyrimidine Derivative topoII Topoisomerase II drug->topoII Inhibits dna DNA topoII->dna Binds to cleavage DNA Cleavage Complex (Stabilized) topoII->cleavage dna->cleavage Forms apoptosis Apoptosis cleavage->apoptosis Leads to

Caption: A simplified diagram showing the inhibition of Topoisomerase II by thiazolopyrimidine derivatives, leading to cancer cell apoptosis.[7]

Disclaimer: The experimental protocols and data presented in this guide are for informational purposes only and are based on published literature for compounds structurally related to this compound. Researchers should critically evaluate and adapt these protocols for their specific applications and verify the results independently. The reproducibility of any experiment is contingent upon various factors, including reagent quality, instrumentation, and adherence to the experimental procedure.

References

Benchmarking 5-Iodopyrimidin-2-ol: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the synthetic feasibility and biological activity of novel therapeutic agents. Among the myriad of available scaffolds, 5-Iodopyrimidin-2-ol stands out as a versatile and reactive intermediate. This guide provides a comprehensive comparison of this compound against other commonly employed heterocyclic building blocks, supported by experimental data to inform rational drug design.

Overview of this compound

This compound, existing in tautomeric equilibrium with 5-iodo-2(1H)-pyrimidinone, is a functionalized pyrimidine derivative.[1] The presence of an iodine atom at the 5-position renders it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The hydroxyl/oxo group at the 2-position provides a handle for further functionalization or can participate in crucial hydrogen bonding interactions with biological targets. Its derivatives have been explored for various therapeutic applications, including as antimicrobial and anticancer agents.[2][3]

Comparison with Other Heterocyclic Building Blocks

The utility of this compound is best understood in the context of other popular heterocyclic building blocks used in medicinal chemistry. This section benchmarks its performance in key synthetic transformations and highlights the biological relevance of its derivatives.

Key Synthetic Reactions: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination

The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are two of the most powerful and widely used methods for the construction of C-C and C-N bonds in drug discovery.[4][5] The performance of this compound in these reactions is compared with other halogenated heterocycles in the tables below.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions

Halogenated HeterocycleArylboronic AcidCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O10015 min (MW)80[6]
5-BromopyrimidinePhenylboronic acidPd₂(dba)₃, P(o-tol)₃Dioxane1001291[7]
2-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[5]
5-Bromo-2-iodopyrimidinePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[8]
2,5-DichloropyrazinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Acetonitrile/H₂O8012-24Not specified[9]

Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions

Halogenated HeterocycleAmineCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aryl Iodide (general) Primary AminePd₂(dba)₃, BINAPToluene802-2470-95[4]
Aryl Bromide (general)Secondary AminePd₂(dba)₃, XPhosToluene110-12024High[10]
Aryl Chloride (general)AmmoniaPd(OAc)₂, RuPhost-BuOH1101870-90[11]

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate reproducibility and further investigation.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a microwave-assisted Suzuki coupling of a similar pyrimidine scaffold.[6]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a microwave synthesis vial, combine this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add 1,4-dioxane and deionized water in a 2:1 ratio.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed amination of aryl halides.[10]

Materials:

  • Aryl halide (e.g., this compound) (1 equivalent)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (4-7 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, amine, sodium tert-butoxide, phosphine ligand, and Pd₂(dba)₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Biological Activity

Derivatives of pyrimidine and other heterocyclic building blocks are known to modulate a wide range of biological signaling pathways, making them valuable scaffolds in the development of targeted therapies.

Pyrimidine Derivatives in Kinase Inhibition

Many pyrimidine-based compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer.[9] The pyrimidine core can act as a hinge-binding motif, forming key hydrogen bonds with the kinase domain.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->MEK Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: MAPK signaling pathway with pyrimidine-based kinase inhibitor.

Experimental Workflow for Biological Evaluation

The biological activity of newly synthesized compounds is typically assessed through a series of in vitro assays.

Biological_Evaluation Start Synthesized Compound Primary_Screen Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screen Active Active? Primary_Screen->Active Dose_Response Dose-Response and IC50 Determination Active->Dose_Response Yes Inactive Inactive Active->Inactive No Target_Engagement Target Engagement Assay (e.g., Kinase Assay) Dose_Response->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

Caption: Workflow for in vitro biological evaluation of new compounds.

Conclusion

This compound is a highly valuable heterocyclic building block for medicinal chemistry, offering a versatile platform for the synthesis of diverse compound libraries. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an attractive starting material. While direct comparative data against a wide range of other heterocyclic building blocks under identical conditions is not always available, the existing literature suggests its performance is comparable and, in some cases, superior, particularly in terms of reaction times under microwave irradiation. The pyrimidine core is a well-established pharmacophore in numerous approved drugs, and the unique substitution pattern of this compound provides ample opportunities for the development of novel and potent therapeutic agents. Further head-to-head comparative studies would be beneficial to fully elucidate its advantages and disadvantages relative to other heterocyclic systems.

References

Spectroscopic Analysis for Structural Confirmation of 5-Iodopyrimidin-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 5-Iodopyrimidin-2-ol and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds.

Data Presentation: Spectroscopic Comparison

The structural elucidation of this compound and its derivatives relies on the synergistic interpretation of data from various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below is a comparative summary of expected spectroscopic data for this compound and a representative N-alkylated derivative, 1-Methyl-5-iodopyrimidin-2-one.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 11.5 - 12.5br s1HN-H (enol-hydroxyl or amide)
8.45s1HH-6
8.30s1HH-4
1-Methyl-5-iodopyrimidin-2-one 8.60s1HH-6
8.40s1HH-4
3.40s3HN-CH₃

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound 160.5C-2
158.0C-4
155.5C-6
75.0C-5
1-Methyl-5-iodopyrimidin-2-one 160.0C-2
159.0C-4
156.5C-6
76.5C-5
35.0N-CH₃

Table 3: Comparative Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Formula[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₄H₃IN₂O222127 (I⁺), 95 ([M-I]⁺)
1-Methyl-5-iodopyrimidin-2-one C₅H₅IN₂O236127 (I⁺), 109 ([M-I]⁺)

Table 4: Comparative IR Spectroscopy Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound 3400-3200 (broad)O-H/N-H stretch
1680 (strong)C=O stretch (amide)
1620C=C stretch
1580C=N stretch
1-Methyl-5-iodopyrimidin-2-one 3050C-H stretch (aromatic)
2950C-H stretch (aliphatic)
1685 (strong)C=O stretch (amide)
1625C=C stretch
1585C=N stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum. Chemical shifts are reported relative to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph inlet.

    • Set the ionization energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

    • The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Functional Groups MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared Spectroscopy (IR) Purification->IR Functional Groups Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Confirmation Confirmation of Structure Structure_Elucidation->Confirmation

Caption: Workflow for the structural confirmation of this compound derivatives.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Iodopyrimidin-2-ol was found. The following disposal procedures are based on information for structurally similar iodinated pyrimidines and general best practices for handling halogenated organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and professionals in drug development. The procedural steps outlined below are designed to ensure safe handling and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3][4][5]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and unused product, as hazardous chemical waste.

    • Segregate this waste from other waste streams, particularly from non-hazardous and biological waste. Do not mix with other chemical waste unless explicitly permitted by your EHS department.

  • Waste Collection and Storage:

    • Collect solid waste in a clearly labeled, sealed, and shatter-resistant container.

    • For solutions containing this compound, use a labeled, leak-proof container.

    • The container label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) until it is collected for disposal.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[4][7]

  • Recommended Final Disposal Method:

    • The standard and recommended method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[1] This process should be carried out in an incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products, such as hydrogen iodide.[2][3][4]

Summary of Safety and Disposal Information

The following table summarizes key data points for handling and disposing of iodinated pyrimidines, based on information for similar compounds.

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. Work in a fume hood.[1][2][3][4][5]
Spill Cleanup Sweep or shovel solid spills into a suitable container for disposal. Avoid generating dust.[1][2][3][4]
Waste Container Labeled, sealed, and shatter-resistant container.[6]
Disposal Method Dispose of as hazardous waste through a licensed contractor.[1][2][3][4]
Final Treatment Incineration in a facility with an afterburner and flue gas scrubber.[1]
Prohibited Disposal Do not dispose of in drains, regular trash, or mix with biological waste.[4][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Disposal Process cluster_2 Prohibited Actions start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect no_drain Do NOT Dispose Down Drain segregate->no_drain no_trash Do NOT Dispose in Regular Trash segregate->no_trash store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs transport Transport by Licensed Hazardous Waste Contractor contact_ehs->transport incinerate Incinerate at Approved Facility with Scrubber transport->incinerate

Caption: A workflow diagram illustrating the proper handling and disposal of this compound waste.

References

Personal protective equipment for handling 5-Iodopyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This guide provides essential information on the personal protective equipment (PPE) for handling 5-Iodopyrimidin-2-ol, including procedural guidance for its use and disposal to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Recommendations

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

ScenarioEye/Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Routine Handling & Weighing Chemical safety goggles or face shieldNitrile glovesUse in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.Laboratory coat
Preparing Solutions Chemical safety goggles and face shieldNitrile glovesWork in a chemical fume hood.Laboratory coat
Accidental Spills Chemical safety goggles and face shieldHeavy-duty nitrile glovesFor large spills, a self-contained breathing apparatus may be necessary. For small spills, a NIOSH-approved respirator is advised if ventilation is inadequate.Chemical-resistant apron or coveralls over a laboratory coat
Waste Disposal Chemical safety gogglesNitrile glovesHandle in a well-ventilated area or fume hood.Laboratory coat

Donning and Doffing of Personal Protective Equipment

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Protective Clothing: Put on your laboratory coat.

  • Respiratory Protection: If required, put on your respirator.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Protective Clothing: Remove your lab coat, folding the contaminated side inward.

  • Eye and Face Protection: Remove your safety goggles or face shield from the back.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1][2]

PPE Selection Workflow

The selection of appropriate PPE is dependent on the specific task being performed. The following diagram illustrates a logical workflow for determining the necessary protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task with This compound task_assessment Assess Task: Routine Handling, Spill, or Disposal? start->task_assessment routine_handling Routine Handling task_assessment->routine_handling Routine spill_response Spill Response task_assessment->spill_response Spill waste_disposal Waste Disposal task_assessment->waste_disposal Disposal ppe_routine Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood/Ventilation routine_handling->ppe_routine ppe_spill Enhanced PPE: - Face Shield - Heavy-Duty Gloves - Respirator (as needed) - Chemical-Resistant Apron spill_response->ppe_spill ppe_disposal Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood/Ventilation waste_disposal->ppe_disposal end Proceed with Task ppe_routine->end ppe_spill->end ppe_disposal->end

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid inhalation of dust and contact with skin and eyes.[2][3]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes.[1][2] Seek medical attention.

  • After skin contact: Wash off immediately with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1]

  • After inhalation: Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[2] Get medical attention.

  • After ingestion: Rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Spill Management:

  • For small spills, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust formation.[1] Place in a suitable, labeled container for disposal.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Follow all federal, state, and local regulations for chemical waste disposal.

  • Do not dispose of down the drain or with regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.